Linoleyl linoleate
Descripción
Propiedades
IUPAC Name |
[(9Z,12Z)-octadeca-9,12-dienyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-35H2,1-2H3/b13-11-,14-12-,19-17-,20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPODKUVJMQURN-MAZCIEHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H64O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
biological functions of linoleyl linoleate in skin
An In-Depth Technical Guide on the Biological Functions of Linoleyl Linoleate (B1235992) in Skin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linoleyl linoleate, an ester of linoleic acid, is a significant lipid component with multifaceted roles in skin biology. While direct research on this compound is limited, its primary function is understood as a stable pro-drug that delivers linoleic acid to the epidermis. Upon topical application, endogenous skin esterases hydrolyze this compound, releasing two molecules of linoleic acid. Therefore, the biological functions of this compound in the skin are predominantly those of its constituent fatty acid. Linoleic acid is an essential omega-6 fatty acid crucial for maintaining the structural integrity and physiological functions of the skin. It is a fundamental component of ceramides (B1148491), particularly acylceramides, which are vital for the epidermal permeability barrier. Furthermore, linoleic acid and its metabolites are involved in regulating inflammatory processes and modulating keratinocyte differentiation and proliferation through various signaling pathways. This technical guide provides a comprehensive overview of the synthesis, metabolism, and biological functions of this compound in the skin, with a focus on its role in skin barrier function, inflammation, and cellular signaling. Detailed experimental protocols for investigating these functions and quantitative data from relevant studies are also presented.
Synthesis and Metabolism of this compound
This compound is synthesized through the esterification of two molecules of linoleic acid. This process can be achieved chemically through heat-catalyzed reflux or enzymatically using lipases. The resulting this compound is a highly hydrophobic oil.[1]
Upon topical application, this compound penetrates the stratum corneum. Within the epidermis, non-specific esterases hydrolyze the ester bond, releasing free linoleic acid.[1] This enzymatic cleavage makes linoleic acid available for various metabolic pathways within keratinocytes.
The released linoleic acid can then be:
-
Incorporated into Ceramides: Linoleic acid is a critical precursor for the synthesis of acylceramides, such as esterified omega-hydroxyacyl-sphingosine (CER[EOS]).[2] This incorporation is essential for the formation of the lamellar lipid structure in the stratum corneum.
-
Metabolized by Lipoxygenases (LOXs): Enzymes like 12R-LOX and eLOX3 oxidize linoleic acid, particularly when it is esterified in ceramides, to form various oxidized linoleic acid metabolites (oxylipins).[3][4] These metabolites are involved in the maturation of the epidermal barrier.
-
Converted to other Bioactive Lipids: While the skin lacks the enzymes to convert linoleic acid to arachidonic acid, it can be metabolized into other bioactive lipids that have signaling functions.[2]
Role in Skin Barrier Function
The primary and most well-established function of linoleic acid, and by extension this compound, is its role in maintaining the skin's permeability barrier.[2][5]
-
Ceramide Synthesis: Linoleic acid is an essential component of CER[EOS], a unique class of ceramides where linoleic acid is ester-linked to an omega-hydroxy very-long-chain fatty acid.[2] These acylceramides are crucial for the proper organization of the extracellular lipid matrix in the stratum corneum, which prevents transepidermal water loss (TEWL).
-
Lamellar Body Formation: The lipids synthesized in the stratum granulosum, including linoleate-containing ceramides, are packaged into lamellar bodies. These organelles are then extruded into the intercellular space, where they form the continuous lipid lamellae of the stratum corneum.
-
Regulation of TEWL: A deficiency in linoleic acid leads to a compromised skin barrier, characterized by increased TEWL and dry, scaly skin.[2] Topical application of linoleic acid can reverse these symptoms by restoring the acylceramide content and improving barrier function.
Quantitative Data on Skin Barrier Function
| Parameter | Treatment | Concentration | Model | Result | Citation |
| Barrier Function | Linoleic Acid Supplementation | 10 µM | Tissue-Engineered Skin | Enhanced barrier function | [2][6] |
| TEWL | Linoleic Acid Application | - | In vitro fetal skin model | Significantly reduced TEWL | [6] |
| Skin Hydration & TEWL | 2% Isosorbide di-(linoleate/oleate) Lotion | 2% | Human subjects with dry skin | Significantly improved skin hydration and decreased TEWL | [7] |
| Free Ceramides | Linoleate-Enriched Diet | High vs. Low | Canine Stratum Corneum | Increased content of free ceramides | [7][8] |
| Acylacids (esterified linoleic acid) | Linoleate-Enriched Diet | High vs. Low | Canine Stratum Corneum | Increased content of acylacids | [7][8] |
Role in Inflammation
Linoleic acid and its derivatives possess significant anti-inflammatory properties in the skin.
-
PPARα Activation: Linoleic acid is a ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα). Activation of PPARα in keratinocytes has been shown to attenuate inflammation.[2]
-
Modulation of Inflammatory Cytokines: Ethyl linoleate has been demonstrated to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB and the phosphorylation of Akt and MAPKs.[9]
-
Endocannabinoid System Modulation: Ethyl linoleate, in combination with other compounds, has been shown to synergistically modulate the endocannabinoid system in keratinocytes. This includes inhibiting fatty acid amide hydrolase (FAAH), which degrades endocannabinoids like anandamide (B1667382), leading to increased endocannabinoid tone and subsequent anti-inflammatory effects.[10][11]
Quantitative Data on Anti-Inflammatory Effects
| Parameter | Treatment | Concentration | Model | Result | Citation |
| Contact Dermatitis | Topical Linoleic Acid | 1 mM | Murine Model | Attenuated inflammation | [2] |
| Pro-inflammatory Cytokine Production | Ethyl Linoleate | - | RAW 264.7 cells | Inhibition of LPS-induced pro-inflammatory cytokine production | [9] |
| Melanin (B1238610) Content | Ethyl Linoleate | 400 µM | B16F10 cells | Reduced α-MSH-induced melanin production by 69.6% | [12] |
| Tyrosinase Protein Expression | Ethyl Linoleate | 400 µM | B16F10 cells | Reduced to 50.02% of α-MSH control | [12] |
| TRP1 Protein Expression | Ethyl Linoleate | 400 µM | B16F10 cells | Reduced to 63.17% of α-MSH control | [12] |
Role in Keratinocyte Differentiation
Linoleic acid influences the complex process of keratinocyte differentiation, which is essential for the formation of a healthy epidermis.
-
PPARβ/δ Activation: Linoleic acid can act as an endogenous ligand for PPARβ/δ in keratinocytes. Activation of PPARβ/δ is known to induce terminal differentiation.[13]
-
Modulation of Differentiation Markers: Isosorbide di-(linoleate/oleate) has been shown to upregulate the expression of genes associated with keratinocyte differentiation, such as Keratin 1 (KRT1), Grainyhead Like Transcription Factor 2 (GRHL2), and Small Proline Rich Protein 4 (SPRR4). It also increased the abundance of epidermal barrier proteins like filaggrin (FLG) and involucrin.[7]
-
Regulation of Proliferation: By promoting differentiation, linoleic acid and its esters can help regulate keratinocyte proliferation, contributing to epidermal homeostasis.
Quantitative Data on Keratinocyte Differentiation
| Parameter | Treatment | Model | Result | Citation | | :--- | :--- | :--- | :--- | | Angptl4 mRNA Expression | Linoleic Acid | Wild-type primary keratinocytes | Increased expression (PPARβ/δ target gene) |[13] | | Keratin 1, GRHL2, SPRR4 Gene Expression | Isosorbide di-(linoleate/oleate) | Keratinocytes | Upregulated expression |[7] | | Filaggrin and Involucrin Protein Abundance | Isosorbide di-(linoleate/oleate) | Keratinocytes | Increased abundance |[7] |
Signaling Pathways
This compound, through the release of linoleic acid, modulates several key signaling pathways in the skin.
PPAR Signaling Pathway
Linoleic acid is a natural ligand for PPARs. Upon binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, regulating their transcription. This pathway is crucial for lipid metabolism, keratinocyte differentiation, and inflammation control.
Endocannabinoid Signaling Pathway
Ethyl linoleate has been shown to inhibit Fatty Acid Amide Hydrolase (FAAH) and Fatty Acid Binding Protein 5 (FABP5). This leads to an increase in the levels of endocannabinoids like anandamide (AEA), which then act on cannabinoid receptors (CB1/CB2) to exert anti-inflammatory effects.
Experimental Protocols
Analysis of Stratum Corneum Ceramides by LC/MS
This protocol outlines a method for the extraction and analysis of ceramides from the stratum corneum.
Methodology:
-
Stratum Corneum Sampling: Collect stratum corneum samples from the skin surface using adhesive tape strips.
-
Lipid Extraction: Extract lipids from the tape strips using a solvent mixture, such as chloroform/methanol, following a modified Bligh-Dyer procedure.[14]
-
Sample Preparation: Dry the extracted lipids under nitrogen and reconstitute in an appropriate solvent for injection.
-
Liquid Chromatography (LC): Separate the different ceramide classes using normal-phase liquid chromatography.[15][16]
-
Mass Spectrometry (MS): Detect and identify the eluted ceramides using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) mass spectrometry.[15][16] Tandem MS (MS/MS) can be used for structural elucidation.
-
Data Analysis: Process the mass spectral data to identify and quantify the different ceramide species based on their mass-to-charge ratios and fragmentation patterns.
In Vitro Keratinocyte Differentiation Assay
This protocol describes a method for inducing and assessing keratinocyte differentiation in cell culture.
Methodology:
-
Cell Culture: Culture primary human epidermal keratinocytes in a low-calcium medium to maintain them in a proliferative, undifferentiated state.[17][18]
-
Induction of Differentiation: To induce differentiation, switch the culture medium to one with a high calcium concentration (e.g., 1.5-1.8 mM).[17][18]
-
Treatment: Treat the cells with the desired concentration of this compound or linoleic acid.
-
Assessment:
-
Gene Expression: After a defined incubation period, extract RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of differentiation markers such as Keratin 1 (KRT1), Keratin 10 (KRT10), involucrin, and filaggrin.[18]
-
Protein Expression: Lyse the cells and perform Western blotting or fix the cells for immunofluorescence staining to analyze the protein levels of the differentiation markers.[18]
-
Morphological Changes: Observe the cells under a microscope for changes in morphology indicative of differentiation, such as stratification and changes in cell shape.
-
Measurement of Transepidermal Water Loss (TEWL)
This protocol provides a standardized method for measuring TEWL in human subjects.
Methodology:
-
Acclimatization: Have the subjects acclimatize to the temperature and humidity of the measurement room for at least 30 minutes. The room should be maintained at a constant temperature (e.g., 18-22°C) and humidity (e.g., 50% +/- 5% RH).[19]
-
Baseline Measurement: Take baseline TEWL measurements from the designated skin area using a Tewameter or a similar evaporimeter. It is recommended to take at least three measurements per site to obtain an average value.[20]
-
Product Application: Apply a standardized amount of the test product (e.g., a formulation containing this compound) to the test area (typically 2 mg/cm²).[19]
-
Post-Application Measurements: Measure TEWL at specified time points after product application (e.g., 1, 2, 4, and 8 hours) to assess the effect of the product on skin barrier function.
-
Data Analysis: Compare the TEWL values before and after product application, and against a control area, to determine the effect of the treatment.
Conclusion
This compound serves as an effective delivery vehicle for linoleic acid, a fatty acid of paramount importance for skin health. Its primary biological functions are intrinsically linked to the roles of linoleic acid in the epidermis. These include the structural reinforcement of the skin barrier through incorporation into ceramides, the modulation of inflammatory responses via signaling pathways such as PPAR and the endocannabinoid system, and the regulation of keratinocyte differentiation. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other linoleic acid derivatives for various dermatological conditions characterized by impaired barrier function and inflammation. Future research should focus on studies directly evaluating the efficacy of this compound to further elucidate its specific contributions to skin health.
References
- 1. US6019990A - Conjugated linoleic acid delivery system in cosmetic preparations - Google Patents [patents.google.com]
- 2. The Role of Linoleic Acid in Skin and Hair Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of linoleic acid and other essential fatty acids in the epidermis of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereocontrolled synthesis of four isomeric linoleate triols of relevance to skin barrier formation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Linoleic Acid in Skin and Hair Health: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Linoleic Acid in Skin and Hair Health: A Review [mdpi.com]
- 7. Linoleate-enriched diet increases both linoleic acid esterified to omega hydroxy very long chain fatty acids and free ceramides of canine stratum corneum without effect on protein-bound ceramides and skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bakuchiol and Ethyl (Linoleate/Oleate) Synergistically Modulate Endocannabinoid Tone in Keratinocytes and Repress Inflammatory Pathway mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bakuchiol and Ethyl (Linoleate/Oleate) Synergistically Modulate Endocannabinoid Tone in Keratinocytes and Repress Inflammatory Pathway mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery[S] | Semantic Scholar [semanticscholar.org]
- 15. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Profiling of human stratum corneum ceramides by means of normal phase LC/APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of In Vitro Differentiation of Human Primary Keratinocytes by RNA-Seq Analysis [jove.com]
- 18. Optimal Differentiation of In Vitro Keratinocytes Requires Multifactorial External Control - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Synthesis of Linoleyl Linoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleyl linoleate (B1235992) is a wax ester of significant interest in various scientific and industrial fields, including pharmaceuticals, cosmetics, and material science. It is composed of linoleic acid esterified with linoleyl alcohol, both of which are 18-carbon chains with two degrees of unsaturation. This guide provides a comprehensive overview of the natural occurrence, biosynthesis, and chemical and enzymatic synthesis of linoleyl linoleate, along with detailed experimental protocols and quantitative data.
Natural Sources and Biosynthesis
This compound, as a specific wax ester, is found in complex lipid mixtures in various organisms, although it is less common than other lipids like triglycerides. Its presence is often associated with surface waxes of plants and the storage lipids of certain marine organisms.
Natural Occurrence
While extensive data on the precise concentrations of this compound in various natural sources is limited, the precursors—linoleic acid and linoleyl alcohol—are widespread. Linoleic acid is a polyunsaturated omega-6 fatty acid abundant in many vegetable oils.[1] High concentrations of linoleic acid are found in safflower, corn, soybean, and sesame oils.[1] Linoleyl alcohol is derived from linoleic acid through reduction.[2]
Wax esters, the class of compounds to which this compound belongs, are major components of the cuticular waxes of plants, providing a protective barrier against water loss and environmental stress.[3][4] They are also found as energy storage molecules in some marine organisms.[5]
Biosynthesis of Wax Esters
The biosynthesis of wax esters, including this compound, is a two-step enzymatic process that occurs in the endoplasmic reticulum of cells.[6][7]
-
Fatty Acyl-CoA Reduction: A fatty acyl-CoA, such as linoleoyl-CoA, is reduced to its corresponding fatty alcohol (linoleyl alcohol) by a fatty acyl-CoA reductase (FAR) . This reaction requires a reducing agent, typically NADPH.[5]
-
Esterification: The resulting fatty alcohol is then esterified with a second fatty acyl-CoA molecule by a wax synthase (WS) , also known as a fatty acyl-CoA:fatty alcohol acyltransferase.[6][8]
The substrate specificity of the FAR and WS enzymes ultimately determines the composition of the wax esters produced by an organism.
Synthesis of this compound
This compound can be synthesized through both chemical and enzymatic methods. The choice of method depends on factors such as desired purity, yield, and scalability.
Chemical Synthesis
Chemical synthesis typically involves the esterification of linoleic acid with linoleyl alcohol in the presence of an acid catalyst. A common method is the Fischer-Speier esterification.
Experimental Protocol: Chemical Synthesis via Fischer-Speier Esterification
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of linoleic acid and linoleyl alcohol in a suitable solvent (e.g., toluene (B28343) or hexane).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol% of the limiting reagent).
-
Reaction Setup: Equip the flask with a Dean-Stark apparatus to remove the water generated during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Heat the mixture to reflux (the temperature will depend on the solvent used) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate (B1210297) in hexane (B92381) as the eluent.
Enzymatic Synthesis
Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often resulting in higher purity and fewer byproducts. Lipases are commonly used enzymes for the esterification of fatty acids and alcohols.
Experimental Protocol: Lipase-Catalyzed Synthesis
-
Reactant and Enzyme Preparation: In a screw-capped vial, combine equimolar amounts of linoleic acid and linoleyl alcohol in a minimal amount of an organic solvent (e.g., hexane or isooctane). Add an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435), typically at a concentration of 5-10% (w/w) of the total substrate mass.[9]
-
Reaction Conditions: Incubate the mixture in a shaking incubator at a controlled temperature (typically 40-60°C) for 24-72 hours. The optimal temperature and reaction time will depend on the specific lipase used.
-
Monitoring: Monitor the reaction progress by taking small aliquots at different time points and analyzing them by GC or TLC.
-
Enzyme Removal: Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure.
-
Purification: The resulting product is often of high purity, but if necessary, it can be further purified by column chromatography as described in the chemical synthesis protocol.
Extraction and Purification from Natural Sources
The extraction of this compound from natural sources involves the general principles of lipid extraction followed by fractionation to isolate the wax ester fraction.
Experimental Protocol: Extraction and Purification
-
Sample Preparation: The biological material (e.g., plant leaves, seeds) should be dried (e.g., freeze-dried) and ground to a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Soxhlet Extraction: A thorough method for exhaustive extraction. Place the powdered sample in a thimble and extract with a nonpolar solvent like hexane or a chloroform (B151607)/methanol mixture (2:1, v/v) for several hours.[1]
-
Bligh-Dyer Method: A common method for total lipid extraction. Homogenize the sample with a mixture of chloroform, methanol, and water. After phase separation, the lipids, including wax esters, will be in the lower chloroform layer.
-
-
Fractionation:
-
Column Chromatography: The crude lipid extract can be fractionated on a silica gel column. Elute with a sequence of solvents of increasing polarity, starting with a nonpolar solvent like hexane to elute the wax esters, followed by more polar solvents to elute other lipid classes.
-
Thin-Layer Chromatography (TLC): For smaller scale purification or analysis, preparative TLC can be used. Spot the crude extract onto a silica gel plate and develop it in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 90:10:1, v/v/v). The wax ester band can be scraped off and the compound eluted with a solvent.
-
-
Analysis and Quantification: The purified this compound can be identified and quantified using techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the fatty acid and fatty alcohol composition after hydrolysis and derivatization.[1]
-
High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS): Allows for the direct analysis of the intact wax ester.
-
Quantitative Data
The following tables summarize key quantitative data related to the natural sources and synthesis of this compound.
Table 1: Linoleic Acid Content in Selected Vegetable Oils
| Oil Source | Linoleic Acid Content (%) |
| Safflower Oil | 75-80 |
| Corn Oil | 50-60 |
| Soybean Oil | 50-55 |
| Sesame Oil | 40-50 |
| Data compiled from various sources.[1] |
Table 2: Comparison of Synthesis Methods for this compound
| Parameter | Chemical Synthesis (Fischer-Speier) | Enzymatic Synthesis (Lipase-catalyzed) |
| Catalyst | Strong acid (e.g., H₂SO₄) | Immobilized lipase (e.g., Novozym 435) |
| Temperature | High (reflux) | Mild (40-60°C) |
| Reaction Time | Hours | 24-72 hours |
| Specificity | Low (can lead to side reactions) | High (regio- and stereospecific) |
| Purity of Crude Product | Moderate | High |
| Byproducts | Acidic and colored impurities | Minimal |
| Catalyst Reusability | No | Yes (for immobilized enzymes) |
| General comparison based on typical esterification reactions. |
Conclusion
This technical guide has provided a detailed overview of the natural sources, biosynthesis, and synthesis of this compound. While the direct natural abundance of this specific wax ester is not extensively documented, its synthesis is readily achievable through both chemical and enzymatic routes. The provided experimental protocols offer a foundation for researchers to produce and study this compound for various applications. Further research into identifying natural sources with high concentrations of this compound could open new avenues for its sustainable production.
References
- 1. benchchem.com [benchchem.com]
- 2. Linoleic acid - Wikipedia [en.wikipedia.org]
- 3. lipotype.com [lipotype.com]
- 4. Wax Ester Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. labinsights.nl [labinsights.nl]
- 6. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of wax esters in plant seed oils by oleosomal cotargeting of biosynthetic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis and antioxidant properties of L-ascorbyl oleate and L-ascorbyl linoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Linoleyl Linoleate in Epidermal Barrier Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal barrier, primarily orchestrated by the stratum corneum, is essential for preventing excessive transepidermal water loss (TEWL) and protecting against environmental insults. The integrity of this barrier is critically dependent on its lipid composition, in which ceramides (B1148491) play a central structural role. Linoleic acid, an essential omega-6 fatty acid, is a key precursor for a unique class of ceramides known as ω-O-acylceramides (specifically CER[EOS]), which are indispensable for a competent barrier.
This technical guide provides an in-depth exploration of the role of linoleic acid and its esters, with a focus on linoleyl linoleate (B1235992), in epidermal barrier function. Due to a paucity of publicly available data specifically on linoleyl linoleate, this guide will extrapolate from the well-documented functions of linoleic acid and other linoleic acid esters. The mechanisms of action, relevant signaling pathways, and experimental methodologies for assessing efficacy are detailed for professionals in dermatological research and product development.
Mechanism of Action: The Central Role of Linoleic Acid
This compound, as an ester of linoleic acid, is presumed to exert its effects following enzymatic hydrolysis in the skin, releasing free linoleic acid. This free linoleic acid then participates in several key processes to bolster the epidermal barrier.
Incorporation into Acylceramides: The Structural Backbone
The primary mechanism by which linoleic acid fortifies the epidermal barrier is through its incorporation into ω-O-acylceramides. This process is crucial for the formation of the lamellar lipid structures in the stratum corneum.
The synthesis of CER[EOS] is a multi-step enzymatic cascade, with the final and critical step being the transfer of linoleic acid from a donor molecule to an ω-hydroxy-ceramide. Recent research has identified Patatin-like phospholipase domain-containing protein 1 (PNPLA1) as the key transacylase responsible for this reaction.[1][2][3] PNPLA1 specifically transfers a linoleoyl group from triglycerides to the ω-hydroxyl group of a very long-chain fatty acid on a ceramide backbone.[2][3]
Mutations in the PNPLA1 gene lead to a deficiency in acylceramides, resulting in severe skin barrier defects, such as in Autosomal Recessive Congenital Ichthyosis (ARCI).[1][2] This underscores the indispensable role of this pathway in maintaining a functional epidermal barrier.
Signaling through Peroxisome Proliferator-Activated Receptors (PPARs)
Linoleic acid and its metabolites can act as signaling molecules by activating nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs).[4] PPARs are transcription factors that regulate the expression of genes involved in lipid metabolism, keratinocyte differentiation, and inflammation.[4]
Activation of PPARα by linoleic acid has been shown to promote the formation of the skin barrier and reduce TEWL in in vitro models.[4] PPARs can stimulate the expression of genes involved in the synthesis of lipids and proteins that are essential for the formation and function of the stratum corneum.
Quantitative Data on the Effects of Linoleic Acid Esters
Table 1: Clinical Trial Data for 2% Isosorbide Di-(linoleate/oleate) (IDL) Lotion [2][5]
| Parameter | Baseline | Week 2 | % Change from Baseline | p-value |
| Skin Hydration (Corneometry Units) | Significant Improvement | < 0.05 | ||
| Transepidermal Water Loss (g/m²/h) | Significant Decrease | < 0.05 |
Note: Specific numerical values for baseline and week 2 were not provided in the abstract. The study demonstrated a statistically significant improvement in skin hydration and a significant decrease in TEWL after two weeks of application.
Table 2: Effect of Dietary Linoleic Acid Supplementation on Canine Stratum Corneum Lipids [6][7][8][9]
| Group | Dietary Linoleic Acid | Change in Stratum Corneum Linoleic Acid | Change in Free Ceramides | Change in TEWL |
| 1 | 4 g/Mcal | No significant change | - | No significant change |
| 2 | 10 g/Mcal | Significant increase (p < 0.05) | Significant increase | No significant change |
This study in dogs demonstrates that increased dietary linoleic acid leads to its incorporation into the stratum corneum lipids, including an increase in free ceramides. However, in healthy skin, this did not translate to a significant change in TEWL.
Experimental Protocols
In Vivo Assessment of Epidermal Barrier Function Following Topical Application
Objective: To evaluate the effect of a topical formulation containing this compound on skin barrier function in human volunteers.
Methodology:
-
Subject Recruitment: Recruit a cohort of healthy volunteers with signs of dry skin (e.g., mild to moderate xerosis).
-
Test Product & Control: The test product will be a formulation containing a specified concentration of this compound. A placebo formulation (vehicle without this compound) will serve as the control.
-
Study Design: A double-blind, randomized, controlled trial. Each subject will apply the test product to a designated area on one forearm and the placebo to the corresponding area on the other forearm, twice daily for a period of 4 weeks.
-
Baseline and Follow-up Measurements: Measurements will be taken at baseline (Day 0), Week 2, and Week 4.
-
Data Analysis: Statistical analysis will be performed to compare the changes from baseline between the test and placebo groups.
In Vitro Analysis of Keratinocyte Differentiation Markers
Objective: To determine the effect of this compound on the expression of genes associated with keratinocyte differentiation.
Methodology:
-
Cell Culture: Human epidermal keratinocytes are cultured in a low-calcium medium to maintain a proliferative state.
-
Induction of Differentiation: Differentiation is induced by switching to a high-calcium medium (e.g., 1.2 mM CaCl₂).
-
Treatment: Cells are treated with varying concentrations of this compound (or its hydrolyzed product, linoleic acid) or a vehicle control.
-
RNA Extraction and RT-qPCR: After a specified incubation period (e.g., 24-72 hours), total RNA is extracted from the keratinocytes. Reverse transcription is performed to synthesize cDNA, followed by quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of key differentiation markers, such as:
-
Data Analysis: Gene expression levels are normalized to a stable housekeeping gene, and the fold change in expression in treated cells relative to control cells is calculated.[4]
Analysis of Stratum Corneum Ceramide Content
Objective: To quantify the changes in the concentration of specific ceramide species, particularly CER[EOS], in the stratum corneum following topical application of this compound.
Methodology:
-
Sample Collection: Stratum corneum samples are collected from the treated and control skin areas using tape stripping.[8]
-
Lipid Extraction: Lipids are extracted from the tape strips using a solvent mixture (e.g., chloroform/methanol).[8]
-
LC-MS/MS Analysis: The lipid extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the different ceramide species.
-
Data Analysis: The concentration of each ceramide species is determined and compared between the this compound-treated and control sites.
Visualizations
Signaling and Metabolic Pathways
Caption: ω-O-Acylceramide Synthesis Pathway.
Experimental Workflow
Caption: Clinical Trial Experimental Workflow.
Logical Relationships
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Isosorbide Di-(Linoleate/Oleate) Stimulates Prodifferentiation Gene Expression to Restore the Epidermal Barrier and Improve Skin Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Linoleic Acid in Skin and Hair Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ABHD5 stimulates PNPLA1-mediated ω-O-acylceramide biosynthesis essential for a functional skin permeability barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Linoleate-enriched diet increases both linoleic acid esterified to omega hydroxy very long chain fatty acids and free ceramides of canine stratum corneum without effect on protein-bound ceramides and skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linoleate-enriched diet increases both linoleic acid esterified to omega hydroxy very long chain fatty acids and free ceramides of canine stratum corneum without effect on protein-bound ceramides and skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topical application of lipids to correct abnormalities in the epidermal lipid barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Efficacy and safety of a topical moisturizer containing linoleic acid and ceramide for mild‐to‐moderate psoriasis vulgaris: A multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sincereskincare.com [sincereskincare.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Modeling of Skin Barrier Disruption and its Recovery by Ceramide-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Expression of Involucrin, Loricrin, and Filaggrin in Cultured Sebocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alterations of keratins, involucrin and filaggrin gene expression in canine atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of Filaggrin Expression and Processing in Cultured Rat Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical characteristics of linoleyl linoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleyl linoleate (B1235992) is a wax ester of significant interest in various scientific and industrial fields, including cosmetics, food science, and pharmaceuticals. It is formed from the esterification of linoleyl alcohol with linoleic acid, both of which are derived from the essential omega-6 fatty acid, linoleic acid. This technical guide provides an in-depth overview of the physical and chemical characteristics of linoleyl linoleate, detailed experimental protocols for its analysis, and insights into its potential biological roles and applications in drug development.
Physical and Chemical Characteristics
Precise experimental data for the physical and chemical properties of this compound are not extensively available in the public domain. However, by examining data from structurally similar compounds, such as other wax esters and methyl linoleate, we can infer its likely characteristics.
Table 1: Summary of Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | Methyl Linoleate (for comparison) | Oleyl Linoleate (for comparison) | Source |
| Molecular Formula | C₃₆H₆₄O₂ | C₁₉H₃₄O₂ | C₃₆H₆₆O₂ | [1] |
| Molecular Weight | 528.9 g/mol | 294.47 g/mol | 530.91 g/mol | [1] |
| Physical State | Liquid at room temperature | Liquid | Liquid | [2] |
| Melting Point | < 0 °C (Unsaturated wax esters have lower melting points) | -35 °C | Not available | [2][3] |
| Boiling Point | High, likely > 350 °C at atmospheric pressure | 192 °C at 4 mmHg | 595.5 ± 39.0 °C (Predicted) | [2][4] |
| Density | ~0.87 - 0.89 g/cm³ (inferred from similar lipids) | 0.889 g/mL at 25 °C | 0.874 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, chloroform (B151607), and hexane (B92381). | Soluble in DMF, fat solvents, oils. | Soluble in organic solvents. | [5] |
| logP (o/w) | High (indicative of lipophilicity) | 6.82 | 15.867 (est) | [2] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
This protocol is adapted from standard methods for determining the melting point of waxes and lipids.[6][7][8]
Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.
Materials:
-
This compound sample
-
Capillary tubes (open at both ends)
-
Melting point apparatus or Thiele tube
-
Heating oil (e.g., mineral oil, silicone oil)
-
Thermometer (calibrated)
-
Cooling bath (ice-water mixture)
Procedure:
-
If the this compound sample is liquid at room temperature, it must be solidified first by cooling.
-
Introduce the solidified sample into a capillary tube to a depth of about 10 mm.
-
Cool the charged capillary tube in an ice-water bath for at least 2 hours to ensure complete solidification.
-
Attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.
-
Immerse the thermometer and capillary tube assembly into a heating bath (Thiele tube or melting point apparatus). The top of the sample should be below the surface of the heating oil.
-
Heat the bath slowly with constant stirring, at a rate of approximately 1-2 °C per minute as the melting point is approached.
-
The melting point is the temperature at which the substance becomes completely liquid. Record the temperature range from the first sign of melting to the complete liquefaction.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is a general guideline for the analysis of wax esters like this compound.[9][10][11]
Objective: To identify and quantify this compound and to assess its purity.
Materials:
-
This compound sample
-
Hexane (or another suitable organic solvent)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
High-temperature capillary column (e.g., DB-1ht, HP-5ms)
-
Helium (carrier gas)
-
Internal standard (optional, for quantification)
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in hexane to a concentration of 0.1–1.0 mg/mL. If an internal standard is used, add it to the sample solution at a known concentration.
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to a high value suitable for wax esters, typically around 350-390°C. A splitless or split injection can be used.
-
Oven Temperature Program:
-
Initial temperature: 120°C
-
Ramp 1: 15°C/min to 240°C
-
Ramp 2: 8°C/min to 390°C, hold for 6 minutes.
-
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1.5 mL/min).
-
Mass Spectrometer:
-
Set the transfer line temperature to around 250°C.
-
Set the ion source temperature to approximately 230°C.
-
Acquire data in electron ionization (EI) mode, scanning a mass range of m/z 50-700.
-
-
-
Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments corresponding to the linoleyl acylium ion and fragments related to the linoleyl alcohol moiety. Quantify the compound by comparing its peak area to that of a calibration curve or an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general method for obtaining ¹H and ¹³C NMR spectra of this compound.[2]
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of CDCl₃ in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum.
-
Expected Signals:
-
Multiplets around 5.3-5.4 ppm corresponding to the vinyl protons (-CH=CH-).
-
A triplet around 4.05 ppm for the methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-).
-
A triplet around 2.77 ppm for the bis-allylic protons (=CH-CH₂-CH=).
-
A triplet around 2.3 ppm for the methylene protons alpha to the carbonyl group (-CH₂-COO-).
-
Multiplets around 2.05 ppm for the allylic protons (-CH₂-CH=).
-
A broad signal around 1.3 ppm for the methylene protons in the fatty acid chains.
-
A triplet around 0.88 ppm for the terminal methyl protons (-CH₃).
-
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum.
-
Expected Signals:
-
A signal around 174 ppm for the carbonyl carbon of the ester.
-
Signals in the range of 127-131 ppm for the olefinic carbons.
-
A signal around 64 ppm for the methylene carbon attached to the ester oxygen.
-
Signals for the various methylene carbons in the aliphatic chains (typically between 22-35 ppm).
-
A signal around 14 ppm for the terminal methyl carbon.
-
-
Signaling Pathways and Biological Relevance
While direct signaling pathways for this compound are not well-established, its constituent, linoleic acid, is a known precursor to a variety of signaling molecules and can modulate inflammatory pathways. It is plausible that this compound exerts its biological effects through its hydrolysis to linoleic acid and linoleyl alcohol.
Linoleic acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids, which are potent lipid mediators involved in inflammation and immune responses. Furthermore, linoleic acid and its metabolites can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[12][13][14]
One potential anti-inflammatory mechanism of linoleate is the suppression of pro-inflammatory cytokine production, such as interleukin-8 (IL-8), by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[12]
Diagram: Proposed Anti-Inflammatory Signaling Pathway of this compound Metabolites
Caption: Proposed anti-inflammatory action of linoleic acid derived from this compound.
Applications in Drug Development
The amphiphilic nature of lipids like this compound makes them attractive candidates for the development of novel drug delivery systems.[15][16][17] By encapsulating therapeutic agents within lipid-based nanoparticles, it is possible to enhance drug solubility, improve bioavailability, and achieve controlled release.
Diagram: Experimental Workflow for Drug-Loaded Nanoparticle Formulation
Caption: Workflow for formulating drug-loaded nanoparticles using this compound.
Conclusion
This compound is a wax ester with significant potential in various scientific applications. While a comprehensive dataset of its physical and chemical properties is yet to be fully established, its characteristics can be inferred from related compounds. The experimental protocols outlined in this guide provide a framework for the detailed analysis of this molecule. Furthermore, its biological activities, likely mediated through its hydrolysis to linoleic acid, suggest promising avenues for research, particularly in the fields of inflammation and drug delivery. Further investigation into the specific signaling pathways and formulation strategies will be crucial in unlocking the full potential of this compound in therapeutic and industrial applications.
References
- 1. 17673-59-5 CAS MSDS (OLEYL LINOLEATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Methyl linoleate | C19H34O2 | CID 5284421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 112-63-0 CAS MSDS (METHYL LINOLEATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Melting point - WaxPedia [waxpedia.org]
- 7. ajer.org [ajer.org]
- 8. studylib.net [studylib.net]
- 9. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wax Esters Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. Linoleate appears to protect against palmitate-induced inflammation in Huh7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Administration of Linoleoylethanolamide Reduced Weight Gain, Dyslipidemia, and Inflammation Associated with High-Fat-Diet-Induced Obesity [mdpi.com]
- 14. Administration of Linoleoylethanolamide Reduced Weight Gain, Dyslipidemia, and Inflammation Associated with High-Fat-Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Lipid–Drug Conjugate for Enhancing Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Linoleyl Linoleate as a Precursor for Bioactive Signaling Molecules: A Technical Guide
Abstract
Linoleyl linoleate (B1235992), an ester composed of two linoleic acid molecules, serves as a dietary source and storage form of the essential omega-6 fatty acid, linoleic acid. Upon enzymatic hydrolysis, linoleic acid is released and becomes available for incorporation into cellular membranes and subsequent conversion into a diverse array of potent signaling molecules. This technical guide provides an in-depth exploration of the metabolic pathways that transform linoleic acid into critical mediators of physiological processes, including eicosanoids and endocannabinoids. We will detail the enzymatic cascades, present quantitative data from key studies, outline detailed experimental protocols for the analysis of these lipids, and provide visual diagrams of the core signaling pathways to support researchers, scientists, and drug development professionals in this field.
Introduction: From a Simple Ester to Complex Signals
Linoleyl linoleate is a lipid molecule that belongs to the class of wax esters. Its primary biological significance lies in its role as a precursor to linoleic acid (LA, 18:2n-6). As an essential fatty acid, linoleic acid cannot be synthesized by the human body and must be obtained from the diet, where it is abundant in vegetable oils.[1] Once consumed, esters like this compound are hydrolyzed by lipases in the digestive tract, releasing free linoleic acid.
This free linoleic acid is then absorbed and transported to various tissues where it is typically esterified into complex lipids, most notably phospholipids (B1166683) within cellular membranes. The concentration and composition of linoleic acid in these membranes are critical, as it is the substrate for several major enzymatic pathways that produce signaling molecules. These pathways are central to processes ranging from inflammation and immune responses to neurotransmission and metabolic regulation.[2][3] This guide will focus on the primary signaling cascades originating from linoleic acid: the synthesis of arachidonic acid and its subsequent conversion into eicosanoids, the production of endocannabinoids, and the formation of other oxidized metabolites.
The Central Role of Arachidonic Acid Synthesis
The majority of linoleic acid's signaling functions are mediated through its conversion to arachidonic acid (AA, 20:4n-6). This multi-step process occurs in the endoplasmic reticulum and involves a series of desaturation and elongation reactions.[1][4]
-
Activation : Linoleic acid is first activated to its coenzyme A thioester, Linoleoyl-CoA.
-
Desaturation : The enzyme Delta-6-desaturase (FADS2) introduces a double bond, converting Linoleoyl-CoA to Gamma-linolenoyl-CoA (GLA).[5]
-
Elongation : Elongation of very long-chain fatty acids protein 5 (ELOVL5) adds two carbons to yield Dihomo-gamma-linolenoyl-CoA (DGLA).[4][6]
-
Desaturation : Finally, Delta-5-desaturase (FADS1) introduces another double bond to produce Arachidonoyl-CoA, which is then available for incorporation into membrane phospholipids.[6]
Eicosanoid Signaling Pathways
Eicosanoids are a large family of signaling molecules derived from 20-carbon polyunsaturated fatty acids. Arachidonic acid, released from membrane phospholipids by the action of phospholipase A2 (PLA2), is the primary precursor for the most potent eicosanoids.[7][8] There are three main enzymatic pathways for eicosanoid synthesis.
-
Cyclooxygenase (COX) Pathway : The COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins (B1171923) (PG) and thromboxanes (TX), which are key mediators of inflammation, pain, fever, and platelet aggregation.[6][7]
-
Lipoxygenase (LOX) Pathway : LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) convert arachidonic acid into leukotrienes (LT) and lipoxins (LX). Leukotrienes are potent chemoattractants and are involved in allergic and inflammatory responses.[7] Linoleic acid itself can also be a substrate for LOX, producing hydroxyoctadecadienoic acids (HODEs).[5]
-
Cytochrome P450 (CYP) Pathway : CYP enzymes metabolize arachidonic acid to epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which are involved in regulating vascular tone and inflammation.[9]
Endocannabinoid Signaling Pathway
The endocannabinoid system, which modulates appetite, pain sensation, mood, and memory, relies on signaling molecules derived from arachidonic acid. The two primary endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[10][11] Both are synthesized "on-demand" from arachidonic acid-containing membrane phospholipids.
-
Anandamide (AEA) Synthesis : N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) is formed from phosphatidylethanolamine and phosphatidylcholine. NAPE is then cleaved by a specific phospholipase D (NAPE-PLD) to yield AEA.
-
2-Arachidonoylglycerol (2-AG) Synthesis : Phosphatidylinositol-4,5-bisphosphate is hydrolyzed by phospholipase C (PLC) to form diacylglycerol (DAG). Diacylglycerol lipase (B570770) (DAGL) then hydrolyzes DAG to produce 2-AG.
Elevated dietary intake of linoleic acid has been shown to increase the tissue levels of arachidonic acid, leading to higher concentrations of AEA and 2-AG, which can promote weight gain and adiposity.[12]
Quantitative Data: Dietary Linoleic Acid and Endocannabinoid Levels
Studies have demonstrated a direct link between the percentage of energy (en%) from dietary linoleic acid and tissue endocannabinoid concentrations.
| Dietary LA (en%) | Diet Fat (en%) | Tissue | 2-AG + 1-AG (pmol/mg) | AEA (pmol/mg) | Outcome |
| 1% | 35% (Medium) | Liver | ~150 | ~2.5 | Lean Phenotype |
| 8% | 35% (Medium) | Liver | ~300 | ~4.0 | Increased Adiposity |
| 1% | 60% (High) | Liver | ~200 | ~3.0 | Reduced Obesity |
| 8% | 60% (High) | Liver | ~450 | ~5.0 | Obese Phenotype |
| Table 1: Summary of data adapted from Alvheim et al. (2014), showing how increasing dietary linoleic acid elevates liver endocannabinoid levels and promotes weight gain in mice.[13] |
Role in Skin Barrier Function
Beyond its role as a precursor to canonical signaling molecules, linoleic acid has a direct structural and signaling role in the epidermis. It is essential for the synthesis of specific ceramides, particularly acylceramides like CER[EOS], which are critical for maintaining the skin's permeability barrier.[14][15] A deficiency in linoleic acid leads to a compromised skin barrier, resulting in increased transepidermal water loss.[16] Topically applied linoleic acid can repair the skin barrier, promote wound healing, and exert anti-inflammatory effects.[17]
Experimental Protocols
Accurate analysis of this compound and its downstream metabolites requires robust and validated experimental protocols. The following sections provide detailed methodologies for key experiments.
Protocol: Lipid Extraction from Biological Tissues
This protocol is based on the methyl-tert-butyl ether (MTBE) method, which provides efficient extraction of a broad range of lipids with reduced use of hazardous solvents compared to traditional methods.
Materials:
-
Frozen tissue sample (~30 mg)
-
Ice-cold Methanol (MeOH)
-
Methyl-tert-butyl ether (MTBE)
-
Ultrapure water
-
Internal standards (e.g., deuterated lipid standards)
-
Bead homogenizer, sonicator, centrifuge
Procedure:
-
Homogenize approximately 30 mg of frozen tissue in 500 µL of ice-cold MeOH using a bead beater (e.g., 2 cycles of 45 seconds at 4°C).[18]
-
Transfer 300 µL of the homogenate to a new tube and add lipid internal standards.
-
Add 1 mL of MTBE to the sample.[18]
-
Sonicate the mixture (e.g., 3 cycles of 30 seconds) and agitate for 30 minutes at 4°C to ensure thorough mixing.[18]
-
Induce phase separation by adding 250 µL of ultrapure water. Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.[18]
-
Two distinct phases will be visible. Carefully collect the upper organic phase, which contains the lipids (including this compound, fatty acids, eicosanoids, and endocannabinoids).
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in an appropriate solvent (e.g., methanol/toluene 90/10) for LC-MS/MS analysis.[18]
Protocol: Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid signaling molecules.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example for Eicosanoids):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20) with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Ramp to 85% B
-
12-15 min: Ramp to 98% B
-
15-17 min: Hold at 98% B
-
17.1-20 min: Return to 30% B for re-equilibration
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI for eicosanoids and fatty acids; Positive ESI for endocannabinoids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each target analyte and internal standard must be optimized.
-
Example Transitions (Negative Mode):
-
Linoleic Acid: m/z 279.2 -> 279.2 (precursor scan for confirmation)
-
Arachidonic Acid: m/z 303.2 -> 259.2
-
Prostaglandin E2: m/z 351.2 -> 271.2
-
-
Quantification: Calculate analyte concentrations by constructing a calibration curve using authentic standards and normalizing to the corresponding internal standard.
Conclusion
This compound, through its hydrolysis to linoleic acid, provides the fundamental building block for several of the most important lipid signaling pathways in mammalian biology. The conversion of linoleic acid to arachidonic acid and its subsequent metabolism via the COX, LOX, and CYP pathways generate the eicosanoids, which are central regulators of inflammation and homeostasis. Concurrently, the same precursor pool gives rise to the endocannabinoids, key modulators of the nervous and metabolic systems. Understanding these intricate pathways, from the dietary intake of precursor esters to the precise downstream signaling events, is crucial for developing novel therapeutic strategies for a wide range of diseases, including chronic inflammatory conditions, metabolic syndrome, and neurological disorders. The experimental methods outlined in this guide provide a framework for researchers to accurately quantify these potent lipid mediators and further unravel their complex roles in health and disease.
References
- 1. Reactome | Linoleic acid (LA) metabolism [reactome.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha Linolenic Acid and Linoleic Acid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Linoleic acid - Wikipedia [en.wikipedia.org]
- 6. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 7. biologydiscussion.com [biologydiscussion.com]
- 8. Factors Influencing the Eicosanoids Synthesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel metabolic pathways for linoleic and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Dietary Linoleic Acid Elevates the Endocannabinoids 2-AG and Anandamide and Promotes Weight Gain in Mice Fed a Low Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Role of Linoleic Acid in Skin and Hair Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The permeability barrier in essential fatty acid deficiency: evidence for a direct role for linoleic acid in barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of Linoleic Acid in Skin and Hair Health: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolomics and Lipidomics Sample Preparation [protocols.io]
Theoretical Models of Linoleyl Linoleate-Membrane Interaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linoleyl linoleate (B1235992), a wax ester composed of linoleic acid and linoleyl alcohol, is a significant component in various biological and industrial systems, including cosmetics and potential drug delivery vehicles. Understanding its interaction with cell membranes at a molecular level is crucial for harnessing its full potential. This technical guide provides an in-depth exploration of the theoretical models governing the interaction of linoleyl linoleate with lipid bilayers. Due to the limited direct experimental data on this compound, this guide synthesizes findings from studies on its constituent molecule, linoleic acid, and the broader class of wax esters to construct a comprehensive theoretical framework. This document covers the biophysical principles of membrane insertion and perturbation, presents quantitative data from related systems, details relevant experimental protocols, and visualizes key conceptual and methodological workflows.
Introduction to this compound and Membrane Interactions
This compound is an ester formed from the condensation of linoleic acid and linoleyl alcohol. As a wax ester, it is a highly nonpolar molecule.[1] In biological contexts, wax esters are known to be present in the membranes of certain organisms, such as the psychrophilic bacterium Micrococcus cryophilus, where they are thought to modulate membrane fluidity.[1] The interaction of such hydrophobic molecules with the amphipathic lipid bilayer is governed by a complex interplay of thermodynamic and structural factors.
The theoretical understanding of how a large, nonpolar molecule like this compound interacts with a cell membrane can be conceptualized through several models:
-
Hydrophobic Mismatch Model: This model posits that the energetic cost of exposing the hydrophobic lipid tails of the membrane to water is minimized. A large hydrophobic molecule like this compound is expected to partition into the hydrophobic core of the bilayer to avoid unfavorable interactions with the aqueous environment. The degree of this partitioning and its effect on the surrounding lipids will depend on the molecule's size and conformation relative to the thickness of the bilayer.
-
Membrane Fluidity Perturbation Model: The introduction of a foreign molecule into the lipid bilayer can alter the motional freedom of the acyl chains of the surrounding phospholipids.[2] Unsaturated fatty acid chains, like those in this compound, can increase membrane fluidity by creating "kinks" in the hydrocarbon chains, which disrupts ordered packing.[3]
-
Free Volume Model: This model suggests that the insertion of molecules into the membrane is facilitated by the existence of transient packing defects or "free volume" within the bilayer. The flexible and kinked structure of this compound's acyl chains may allow it to more readily occupy these free volumes.
Theoretical and Computational Models
2.1. Molecular Dynamics (MD) Simulations
MD simulations model the interactions between atoms over time, providing insights into the dynamic behavior of molecules.[4][5] A theoretical MD simulation of this compound interacting with a model dipalmitoylphosphatidylcholine (DPPC) bilayer would involve the following conceptual steps:
-
System Setup: A model lipid bilayer is constructed and solvated with water. This compound is placed in the aqueous phase near the bilayer surface.
-
Simulation: The system is allowed to evolve over nanoseconds to microseconds. The trajectory of the this compound molecule is monitored.
-
Analysis: Key parameters are calculated from the simulation trajectory, including:
-
Free Energy of Insertion: The potential of mean force (PMF) calculation can determine the energy barrier for the molecule to move from the aqueous phase into the membrane core.[7][8]
-
Location and Orientation: The preferential location and orientation of this compound within the bilayer.
-
Effect on Membrane Properties: Changes in bilayer thickness, area per lipid, and the order parameters of the lipid acyl chains.
-
Logical Workflow for a Theoretical MD Simulation Study
Quantitative Data from Model Systems
Direct quantitative data for this compound's membrane interactions are scarce. However, data from studies on related wax esters and linoleic acid provide valuable insights.
Table 1: Biophysical Properties of a Related Wax Ester (Oleyl Oleate)
| Property | Value | Experimental Technique | Reference |
| Melting Temperature (Tm) | ~0 °C | Not specified | [1] |
Note: Oleyl oleate (B1233923) is a wax ester with C18:1 fatty acid and C18:1 fatty alcohol components. Given that this compound is composed of C18:2 fatty acid and C18:2 fatty alcohol, its melting temperature is expected to be even lower due to the increased unsaturation.
Table 2: Influence of Linoleic Acid on Model Membrane Properties
| System | Molar Fraction of Linoleic Acid (XLA) | Observation | Experimental Technique | Reference |
| LA/DPPC/Cholesterol | 0.6, 0.8 | Miscible only at surface pressure < 27 mN/m | Langmuir Film Balance | [9] |
| LA/DPPC/Cholesterol | High content | Reduced membrane stability | Langmuir Film Balance | [9] |
Experimental Protocols
Several experimental techniques can be employed to study the interaction of this compound with model membranes.
4.1. Langmuir-Blodgett Trough
This technique is used to study the behavior of amphiphilic and nonpolar molecules at an air-water interface, which serves as a model for a single leaflet of a cell membrane.[9][10]
Protocol:
-
Trough Preparation: A Langmuir trough is filled with a subphase (e.g., ultrapure water or a buffer). The surface is cleaned by aspiration until the surface pressure change upon compression is minimal.[10]
-
Monolayer Formation: A solution of a model lipid (e.g., DPPC) and this compound in a volatile solvent (e.g., chloroform) is spread dropwise onto the subphase.[10]
-
Solvent Evaporation: A period of time is allowed for the solvent to evaporate, leaving a lipid monolayer at the air-water interface.
-
Isotherm Measurement: The monolayer is compressed by moving barriers, and the surface pressure is measured as a function of the area per molecule. This generates a pressure-area isotherm, which provides information about the packing and phase behavior of the mixed monolayer.[9]
-
Data Analysis: The miscibility and interactions between the lipid and this compound are inferred from the deviation of the experimental isotherm from ideal mixing behavior.
4.2. Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with phase transitions in lipid vesicles, providing information on how this compound affects the melting temperature (Tm) and cooperativity of the lipid phase transition.[11][12]
Protocol:
-
Vesicle Preparation: Multilamellar vesicles (MLVs) are prepared by dissolving a model lipid (e.g., DPPC) and varying concentrations of this compound in an organic solvent, evaporating the solvent to form a thin film, and hydrating the film with a buffer.
-
DSC Measurement: A known amount of the vesicle suspension is placed in a DSC sample pan. An identical amount of buffer is placed in a reference pan.
-
Thermal Scan: The sample and reference are heated and cooled at a constant rate. The differential heat flow between the sample and reference is recorded as a function of temperature.
-
Data Analysis: The resulting thermogram shows peaks corresponding to lipid phase transitions. The peak temperature gives the Tm, and the peak width provides information about the cooperativity of the transition. Changes in these parameters in the presence of this compound indicate its effect on the membrane.[11]
4.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can provide information about the conformation and dynamics of the lipid acyl chains and headgroups, revealing how this compound perturbs the membrane structure.[13][14]
Protocol:
-
Sample Preparation: A hydrated lipid film or vesicle suspension containing this compound is prepared.
-
FTIR Measurement: The sample is placed in the FTIR spectrometer. Infrared spectra are recorded over a range of temperatures, particularly around the phase transition temperature of the lipid.
-
Data Analysis: The frequencies of specific vibrational modes, such as the CH2 stretching vibrations of the acyl chains, are analyzed. A shift in these frequencies indicates a change in the conformational order (trans/gauche isomerization) of the lipid chains.[14]
Experimental Workflow for Biophysical Characterization
Signaling Pathways and Drug Delivery Implications
While direct signaling pathways initiated by this compound are not well-documented, its constituent, linoleic acid, is a precursor to signaling molecules such as prostaglandins.[15] The incorporation of this compound into membranes could locally increase the concentration of linoleic acid upon enzymatic cleavage, thereby influencing cellular signaling.
In the context of drug delivery, the hydrophobic nature of this compound makes it a candidate for the core of lipid-based nanoparticles, such as nanostructured lipid carriers (NLCs). These systems can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The interaction of the nanoparticle's lipid matrix with cell membranes is a critical step in drug uptake.
Conceptual Signaling and Drug Delivery Pathway
Conclusion
The interaction of this compound with cell membranes is a complex phenomenon driven by its hydrophobic nature and the biophysical properties of the lipid bilayer. While direct experimental data on this specific wax ester are limited, theoretical models based on molecular dynamics simulations and experimental findings from related molecules like linoleic acid and other wax esters provide a strong foundation for understanding its behavior. This compound is predicted to partition into the hydrophobic core of the membrane, where it can influence membrane fluidity and stability. Further experimental and computational studies are warranted to fully elucidate the specific thermodynamic and structural details of this interaction, which will be invaluable for its application in drug delivery and other biotechnological fields.
References
- 1. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linoleic acid - Wikipedia [en.wikipedia.org]
- 3. Langmuir Monolayer Techniques for the Investigation of Model Bacterial Membranes and Antibiotic Biodegradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular dynamics simulations of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular dynamics simulation studies of lipid bilayer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.huji.ac.il [scholars.huji.ac.il]
- 8. Determination of Membrane-Insertion Free Energies by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A calorimetric examination of stable and fusing lipid bilayer vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Membrane lipid phase transitions and phase organization studied by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phys.libretexts.org [phys.libretexts.org]
- 15. Linoleate | C18H31O2- | CID 5460332 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of Linoleyl Linoleate: A Guide to Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols and comparative data for the quantitative analysis of linoleyl linoleate (B1235992), a wax ester of significant interest in pharmaceutical, cosmetic, and nutritional sciences. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering high sensitivity, specificity, and accuracy for the quantification of this lipophilic molecule.
Introduction
Linoleyl linoleate is a wax ester formed from the esterification of linoleic acid and linoleyl alcohol. Its quantification is crucial for quality control in cosmetic formulations, stability studies in drug delivery systems, and understanding lipid metabolism. This document outlines validated methods for the precise and reproducible measurement of this compound in various matrices.
Analytical Techniques Overview
The two principal methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Evaporative Light Scattering Detection (ELSD).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and definitive identification based on mass spectra. For wax esters like this compound, analysis can be performed on the intact molecule using high-temperature GC, or after hydrolysis and derivatization of the constituent fatty acid (linoleic acid) to its fatty acid methyl ester (FAME). The latter approach is more common and allows for the simultaneous analysis of a wide range of fatty acids.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a versatile platform for the analysis of thermally labile and high molecular weight compounds without the need for derivatization. Reversed-phase HPLC with a C18 column is commonly employed to separate this compound from other lipid components. Detection can be achieved using a UV detector, as the conjugated double bonds in linoleic acid moieties exhibit UV absorbance, or with a more universal detector like an ELSD.[1]
A decision tree for selecting the appropriate analytical technique is presented below.
Caption: Decision tree for selecting between GC-MS and HPLC.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analytical methods described. These values can vary depending on the specific instrumentation and matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/ELSD) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | 0.5 - 15 µg/mL |
| Recovery | 90 - 110% | 92 - 108% |
| Precision (RSD) | < 10% | < 5% |
Experimental Protocols
I. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol details the analysis of this compound via hydrolysis and derivatization to its corresponding fatty acid methyl ester (FAME), methyl linoleate.
1. Sample Preparation: Lipid Extraction and Saponification
-
Objective: To extract total lipids from the sample matrix and then hydrolyze the this compound to release free linoleic acid.
-
Materials:
-
Sample containing this compound
-
Chloroform:Methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution
-
Methanolic KOH (0.5 M)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Homogenize the sample if solid.
-
Extract total lipids using a modified Folch method with chloroform:methanol.
-
Wash the organic phase with 0.9% NaCl solution to remove non-lipid contaminants.
-
Evaporate the solvent under a stream of nitrogen.
-
Add methanolic KOH to the dried lipid extract and heat at 80°C for 1 hour to saponify the esters.
-
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Objective: To convert the free linoleic acid to its more volatile methyl ester for GC analysis.
-
Materials:
-
Saponified lipid extract
-
Boron trifluoride (BF₃) in methanol (14%)
-
Saturated NaCl solution
-
-
Procedure:
-
To the saponified sample, add BF₃-methanol reagent.
-
Heat the mixture at 100°C for 5 minutes.
-
Cool the sample and add saturated NaCl solution.
-
Extract the FAMEs with hexane.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Transfer the hexane extract containing FAMEs to a GC vial.
-
3. GC-MS Instrumentation and Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-23 or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 240°C at 5°C/min, hold for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
4. Quantification
Quantification is performed by creating a calibration curve using a certified standard of methyl linoleate. An internal standard (e.g., methyl heptadecanoate) should be used to correct for variations in sample preparation and injection volume.
References
Application of Linoleyl Linoleate in Cosmetic Formulations: A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction: Linoleyl linoleate (B1235992), the ester of linoleyl alcohol and linoleic acid, is a versatile ingredient in cosmetic formulations, prized for its emollient and skin-conditioning properties. As a derivative of linoleic acid, an essential omega-6 fatty acid, it plays a crucial role in maintaining a healthy skin barrier and overall skin health. This document provides detailed application notes, experimental protocols, and insights into the mechanisms of action of linoleyl linoleate for researchers, scientists, and drug development professionals in the cosmetics industry.
Application Notes
This compound and its related esters, such as glyceryl linoleate and ethyl linoleate, are widely incorporated into a variety of cosmetic products for their multifaceted benefits.
Primary Functions:
-
Emollient: this compound is an effective emollient that helps to soften and smooth the skin by forming a protective layer on the surface, reducing water loss.[1] This results in improved skin hydration and a more supple feel.
-
Skin Conditioning Agent: It helps to maintain the skin in good condition by providing essential fatty acids necessary for the synthesis of ceramides, which are crucial components of the skin's lipid barrier.[2][3] A robust skin barrier protects against environmental aggressors and prevents excessive moisture loss.
-
Formulation Enhancer: In cosmetic formulations, it can improve the texture and spreadability of creams and lotions, contributing to a more pleasant sensory experience for the consumer.
Key Benefits and Applications:
-
Skin Barrier Repair and Hydration: By providing linoleic acid, this compound directly contributes to the structural integrity of the stratum corneum.[2][3] Topical application of linoleic acid and its esters has been shown to repair a compromised skin barrier and reduce transepidermal water loss (TEWL).[4] A clinical study on a related diester, isosorbide (B1672297) di-(linoleate/oleate), at a 2% concentration in a lotion, demonstrated significant improvement in skin hydration and a decrease in TEWL after two weeks of application.[4][5]
-
Anti-Inflammatory Effects: Linoleic acid possesses anti-inflammatory properties.[2] Its esters, like ethyl linoleate, have been shown to mediate their anti-inflammatory activity by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), as well as by inducing heme oxygenase-1.[2] This makes this compound a suitable ingredient for formulations targeting sensitive or irritated skin.
-
Anti-Aging Properties: Linoleic acid is involved in the synthesis of ceramides, which are vital for maintaining skin's structural integrity and can stimulate collagen production.[2] By promoting a healthy skin barrier and reducing inflammation, this compound can help to mitigate the visible signs of aging. However, research on the direct impact of linoleic acid on collagen synthesis has yielded some conflicting results, with one study suggesting potential impairment in certain conditions, while its role in ceramide synthesis points towards a positive effect on the skin matrix.[5]
-
Acne-Prone Skin: Studies have shown that topical application of linoleic acid can be beneficial for acne-prone skin. A study demonstrated that a 2.5% linoleic acid gel reduced the size of microcomedones by approximately 25% after one month of treatment.[1] This is attributed to its ability to help regulate sebum composition.
Comedogenicity:
Quantitative Data Summary
| Property | Ingredient | Concentration | Results | Reference |
| Skin Hydration & Barrier Function | Isosorbide di-(linoleate/oleate) | 2% in lotion | Significantly improved skin hydration and decreased Transepidermal Water Loss (TEWL) after 2 weeks. | [4][5] |
| Comedolytic Effect | Linoleic Acid | 2.5% in gel | Reduced the size of microcomedones by approximately 25% after 1 month of treatment. | [1] |
| Typical Use Levels in Formulations | Linoleic Acid | Up to 21.8% | In rinse-off skin cleansing products. | [10] |
| Linoleic Acid | Up to 3.4% | In leave-on face, neck, body, and hand skin care products. | [10] |
Experimental Protocols
In-Vivo Evaluation of Skin Hydration
Objective: To assess the effect of a cosmetic formulation containing this compound on skin surface hydration.
Methodology:
-
Subject Recruitment: A cohort of healthy volunteers with self-perceived dry skin is selected.
-
Test Areas: Define and mark test areas on the forearms of the subjects.
-
Baseline Measurement: Acclimatize subjects to a room with controlled temperature and humidity for at least 20 minutes. Measure baseline skin hydration of the test areas using a Corneometer®.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the formulation containing this compound to one test area and a placebo formulation to another.
-
Post-Application Measurements: Measure skin hydration at specified time intervals (e.g., 1, 2, 4, and 24 hours) post-application.
-
Data Analysis: Calculate the mean change in Corneometer® units from baseline for both the test and placebo groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the results.
In-Vivo Evaluation of Skin Barrier Function
Objective: To determine the effect of a formulation with this compound on the skin's barrier function by measuring Transepidermal Water Loss (TEWL).
Methodology:
-
Subject Recruitment: Select a panel of healthy volunteers.
-
Test Site Preparation: Demarcate test sites on the volar forearm.
-
Baseline TEWL Measurement: After an acclimatization period in a controlled environment, measure the baseline TEWL from the test sites using a closed-chamber evaporimeter (e.g., Tewameter®).[11]
-
Product Application: Apply a standardized amount of the test formulation and a control formulation to the respective test sites.
-
TEWL Measurements Over Time: Conduct TEWL measurements at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Data Analysis: Compare the TEWL values of the this compound-treated site with the control site and baseline values. A statistically significant decrease in TEWL indicates an improvement in skin barrier function.
In-Vitro Cytotoxicity Assay
Objective: To evaluate the potential cytotoxicity of this compound on human skin cells.
Methodology:
-
Cell Culture: Culture human keratinocyte cells (e.g., HaCaT cell line) in an appropriate medium until they reach about 80% confluence.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.
-
Treatment: Prepare various concentrations of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test substance. Include a vehicle control and a positive control (a known cytotoxic substance).
-
Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours).
-
Cell Viability Assessment: Assess cell viability using a standard method such as the MTT assay. This involves adding MTT solution to each well, incubating, and then solubilizing the formazan (B1609692) crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Signaling Pathways and Mechanisms of Action
Anti-Inflammatory Signaling Pathway
Linoleic acid and its esters can exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Caption: Anti-inflammatory mechanism of this compound.
Skin Barrier Enhancement through PPARα Activation
Linoleic acid is a known ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which play a crucial role in keratinocyte differentiation and the formation of the skin's lipid barrier.
Caption: Skin barrier enhancement via PPARα activation.
Experimental Workflow for Efficacy Testing
A logical workflow for evaluating the efficacy of a cosmetic formulation containing this compound.
Caption: Workflow for cosmetic efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. clinikally.com [clinikally.com]
- 3. neosephiri.com [neosephiri.com]
- 4. Isosorbide Di-(Linoleate/Oleate) Stimulates Prodifferentiation Gene Expression to Restore the Epidermal Barrier and Improve Skin Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linoleate impairs collagen synthesis in primary cultures of avian chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accelerated Barrier Repair in Human Skin Explants Induced with a Plant-Derived PPAR-α Activating Complex via Cooperative Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. herbaldynamicsbeauty.com [herbaldynamicsbeauty.com]
- 8. helenatur.com [helenatur.com]
- 9. nativessentials.com [nativessentials.com]
- 10. cir-safety.org [cir-safety.org]
- 11. ewg.org [ewg.org]
Application Notes and Protocols for Linoleyl Linoleate-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and characterizing drug delivery systems based on linoleyl linoleate (B1235992). The protocols outlined below detail the formulation of various nanocarriers, their physicochemical characterization, and in vitro evaluation of drug release and cellular uptake.
Introduction to Linoleyl Linoleate in Drug Delivery
This compound, an ester of linoleic acid, is a biocompatible and biodegradable lipid that holds significant promise as a core component in novel drug delivery systems.[1] Its amphiphilic nature makes it suitable for encapsulating a wide range of therapeutic agents, particularly hydrophobic drugs, thereby enhancing their solubility and bioavailability.[2] this compound can be formulated into various nanocarriers, including nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), offering versatility in drug delivery design.[3][4][5] These systems can be tailored for controlled and targeted drug release, minimizing systemic side effects and improving therapeutic outcomes.[1]
Formulation of this compound-Based Nanocarriers
This section provides protocols for the preparation of nanoemulsions, SLNs, and NLCs using this compound as a key lipid component.
This compound-Based Nanoemulsion
Nanoemulsions are kinetically stable, transparent or translucent oil-in-water (o/w) dispersions with droplet sizes typically ranging from 20 to 200 nm.[6] They offer a high surface area for drug absorption and can improve the oral bioavailability of poorly water-soluble drugs.[2][6]
Experimental Protocol: High-Pressure Homogenization Method
-
Preparation of the Oil Phase: Dissolve the hydrophobic drug and this compound in a suitable water-miscible organic solvent (e.g., ethanol, acetone).
-
Preparation of the Aqueous Phase: Dissolve a surfactant (e.g., Tween 80, Polysorbate 80) and a co-surfactant (e.g., Transcutol® P) in purified water.[7]
-
Pre-emulsification: Add the oil phase to the aqueous phase dropwise under continuous magnetic stirring to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles to reduce the droplet size to the nano-range.
-
Solvent Evaporation: Remove the organic solvent from the nanoemulsion using a rotary evaporator under reduced pressure.[6]
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
This compound-Based Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, offering advantages such as controlled drug release and the potential for targeted delivery.[4][8]
Experimental Protocol: Hot Homogenization followed by Ultrasonication
-
Lipid Phase Preparation: Melt the solid lipid (e.g., glyceryl behenate) and this compound together at a temperature approximately 5-10°C above the melting point of the solid lipid. Dissolve the hydrophobic drug in this molten lipid mixture.
-
Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
Emulsification: Disperse the hot lipid phase in the hot aqueous phase using a high-shear homogenizer to form a coarse emulsion.
-
Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
Purification and Characterization: Purify the SLN dispersion by dialysis or centrifugation to remove excess surfactant and unencapsulated drug. Characterize the SLNs for particle size, PDI, zeta potential, and encapsulation efficiency.
This compound-Based Nanostructured Lipid Carriers (NLCs)
NLCs are a second generation of lipid nanoparticles that are composed of a blend of solid and liquid lipids, which creates a less ordered lipid matrix.[9] This imperfect structure allows for higher drug loading and reduced drug expulsion during storage compared to SLNs.[9][10]
Experimental Protocol: Microemulsion Technique
-
Lipid Phase Preparation: Melt the solid lipid and mix it with the liquid lipid (this compound). Dissolve the drug in this lipid mixture.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant and co-surfactant.
-
Microemulsion Formation: Add the lipid phase to the aqueous phase and stir at a temperature above the melting point of the solid lipid to form a clear microemulsion.
-
NLC Formation: Disperse the hot microemulsion in a large volume of cold water (2-4°C) under continuous stirring. The rapid cooling causes the lipid to precipitate, forming NLCs.[3]
-
Characterization: Characterize the NLCs for their physicochemical properties as described for SLNs.
Physicochemical Characterization of this compound Nanocarriers
Thorough characterization is crucial to ensure the quality, stability, and in vivo performance of the formulated nanocarriers.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are critical for predicting the stability and biological fate of nanoparticles.[11] Dynamic Light Scattering (DLS) is a commonly used technique for these measurements.[12]
Experimental Protocol: Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the nanoparticle suspension with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Measurement: Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).
-
Data Analysis: Record the Z-average particle size, PDI, and zeta potential. PDI values below 0.2 are generally considered indicative of a monodisperse and homogeneous population.[12] A zeta potential of ±30 mV suggests good colloidal stability.[13]
| Parameter | Nanoemulsion | SLN | NLC |
| Particle Size (nm) | 150 ± 10 | 180 ± 15 | 200 ± 20 |
| Polydispersity Index (PDI) | 0.15 ± 0.05 | 0.18 ± 0.06 | 0.20 ± 0.07 |
| Zeta Potential (mV) | -25 ± 5 | -30 ± 5 | -28 ± 6 |
| Table 1: Representative Physicochemical Properties of this compound-Based Nanocarriers. Data are presented as mean ± standard deviation. |
Encapsulation Efficiency (EE) and Drug Loading (DL)
EE and DL are important parameters to quantify the amount of drug successfully incorporated into the nanocarriers.
Experimental Protocol: Centrifugation Method
-
Separation of Free Drug: Centrifuge the nanoparticle dispersion at a high speed to pellet the nanocarriers.
-
Quantification of Free Drug: Measure the concentration of the free (unencapsulated) drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculation:
-
Encapsulation Efficiency (%EE): (%EE) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Drug Loading (%DL): (%DL) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
| Parameter | Nanoemulsion | SLN | NLC |
| Encapsulation Efficiency (%) | 85 ± 5 | 75 ± 7 | 90 ± 4 |
| Drug Loading (%) | 8 ± 2 | 5 ± 1 | 10 ± 2 |
| Table 2: Representative Encapsulation Efficiency and Drug Loading of this compound-Based Nanocarriers. Data are presented as mean ± standard deviation. |
In Vitro Drug Release Studies
In vitro release studies are essential to predict the in vivo performance of the drug delivery system and to understand the mechanism of drug release.
Experimental Protocol: Dialysis Bag Method
-
Sample Preparation: Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag with a suitable molecular weight cut-off that allows the diffusion of the free drug but retains the nanoparticles.
-
Release Study: Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Quantify the amount of drug released into the medium using an appropriate analytical technique.
-
Data Analysis: Plot the cumulative percentage of drug released versus time. Analyze the release data using different kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the drug release mechanism.[14][15]
| Time (h) | Nanoemulsion (% Released) | SLN (% Released) | NLC (% Released) |
| 1 | 25 ± 3 | 15 ± 2 | 20 ± 2 |
| 4 | 55 ± 4 | 35 ± 3 | 45 ± 4 |
| 8 | 80 ± 5 | 50 ± 4 | 65 ± 5 |
| 12 | 95 ± 3 | 65 ± 5 | 80 ± 6 |
| 24 | >98 | 85 ± 6 | 95 ± 5 |
| Table 3: Representative In Vitro Drug Release Profiles from this compound-Based Nanocarriers. Data are presented as mean ± standard deviation. |
Cellular Uptake and Signaling Pathway Analysis
Understanding the cellular uptake mechanism and the subsequent intracellular signaling events is crucial for evaluating the therapeutic efficacy of the drug delivery system.
Cellular Uptake Studies
Experimental Protocol: Confocal Laser Scanning Microscopy (CLSM)
-
Cell Culture: Seed the target cells (e.g., cancer cell lines) in a suitable culture vessel with a glass bottom.
-
Nanoparticle Incubation: Prepare fluorescently labeled this compound nanocarriers (e.g., by encapsulating a fluorescent dye). Incubate the cells with the fluorescent nanoparticles for a specific period.
-
Staining: Wash the cells with PBS to remove non-internalized nanoparticles. Stain the cell nuclei with DAPI (blue) and the cell membrane with a suitable dye (e.g., WGA-Alexa Fluor 488, green).
-
Imaging: Visualize the cellular uptake of the nanoparticles (red fluorescence) using a confocal laser scanning microscope.
Signaling Pathway Analysis
The delivered drug often exerts its therapeutic effect by modulating specific intracellular signaling pathways. For instance, many anticancer drugs target pathways like PI3K/Akt, MAPK/ERK, and NF-κB, which are frequently dysregulated in cancer.[16][17][18]
Experimental Protocol: Western Blotting for Protein Expression
-
Cell Treatment: Treat the target cells with the drug-loaded this compound nanocarriers for a specified duration.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for key proteins in the target signaling pathway (e.g., phosphorylated and total Akt, ERK, and IκBα) and a loading control (e.g., β-actin). Follow with incubation with a corresponding secondary antibody.[8]
-
Detection and Analysis: Detect the protein bands using a suitable detection method (e.g., chemiluminescence) and quantify the band intensities to determine the changes in protein expression and phosphorylation status.[19]
Visualization of Workflows and Pathways
Experimental Workflow for Nanocarrier Development
Caption: Workflow for the development and evaluation of this compound-based nanocarriers.
PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by a drug delivered via nanocarriers.
MAPK/ERK Signaling Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway by a drug delivered via nanocarriers.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by a drug delivered via nanocarriers.
References
- 1. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 3. The PI3K/AKT Pathway as a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. bu.edu [bu.edu]
- 6. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Cellular Uptake of Nanoparticles in vitro [bio-protocol.org]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. The complexity of NF-κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 19. CST | Cell Signaling Technology [cellsignal.com]
Application Note: GC-MS Analysis of Linoleyl Linoleate Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Linoleyl linoleate (B1235992) is a wax ester composed of linoleic acid as both the fatty acid and fatty alcohol component. The analysis of its isomers is critical in fields such as food science, cosmetics, and pharmacology, as the specific configuration (positional and geometric) of the double bonds in the linoleic acid moieties can significantly impact the molecule's chemical and biological properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose. However, the inherent chemical similarity and co-elution of isomers present significant analytical challenges.[1]
This application note provides a detailed protocol for the analysis of linoleyl linoleate isomers. The common strategy involves a two-step process:
-
Saponification/Hydrolysis: The wax ester is cleaved to release the constituent linoleic acid and linoleyl alcohol.
-
Derivatization & Analysis: The resulting fatty acids are derivatized, typically to fatty acid methyl esters (FAMEs), to increase their volatility for GC-MS analysis.[2] The separation and identification of these FAME isomers form the core of the analysis.
Experimental Protocols
Sample Preparation: Lipid Extraction and Hydrolysis
This protocol is designed to extract total lipids from a sample matrix and then hydrolyze the wax esters to free fatty acids (FFAs) and fatty alcohols.
-
Materials:
-
Chloroform/Methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution
-
Potassium Hydroxide (KOH) solution (1N in methanol)
-
Hydrochloric Acid (HCl) (1N)
-
n-Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Internal Standard (e.g., deuterated linoleic acid, C17:0)
-
-
Procedure:
-
Homogenization & Extraction: Homogenize the sample (e.g., tissue, cosmetic cream) and add an internal standard. Extract total lipids using a modified Folch method by adding chloroform/methanol (2:1, v/v), vortexing, and allowing phases to separate.[3][4]
-
Washing: Wash the organic (lower) phase with a 0.9% NaCl solution to remove non-lipid contaminants. Centrifuge to clarify the phases and collect the lower organic layer.[4]
-
Drying: Dry the extracted lipid solution under a gentle stream of nitrogen.
-
Saponification (Hydrolysis): Re-dissolve the dried lipid extract in 1N methanolic KOH. Heat the mixture at 60-70°C for 1 hour to hydrolyze the this compound esters into free fatty acids and fatty alcohols.
-
Acidification & FFA Extraction: After cooling, acidify the mixture with 1N HCl to a pH below 5. Extract the resulting free fatty acids and fatty alcohols by adding n-hexane, vortexing, and collecting the upper hexane (B92381) layer. Repeat the extraction twice.[5]
-
Final Preparation: Combine the hexane extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under nitrogen to obtain the FFA and fatty alcohol fraction, which is now ready for derivatization.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs)
To improve volatility and chromatographic performance, the extracted fatty acids are converted to FAMEs. This is a critical step, and conditions must be controlled to prevent alteration of the isomers.
-
Recommended Method (Acetyl-Chloride/Methanol):
-
To the dried FFA extract, add a solution of acetyl-chloride in methanol (e.g., 1:10 v/v).
-
For conjugated linoleic acid (CLA) isomers, keep the reaction at room temperature to prevent cis-to-trans double bond isomerization.[6][7] For other isomers, heating at 60°C for 1 hour may be required.
-
Stop the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the FAMEs with n-hexane.
-
Wash the hexane layer with deionized water and dry it over anhydrous sodium sulfate.
-
The resulting solution containing FAMEs is ready for GC-MS injection.
-
Derivatization for Double Bond Location (DMOX Derivatives)
For unambiguous identification of double bond positions in positional isomers, derivatization to 4,4-dimethyloxazoline (DMOX) derivatives is highly recommended. The mass spectra of DMOX derivatives show characteristic fragmentation that allows for precise double bond localization.[8][9]
-
Procedure:
-
Convert the extracted FFAs to their corresponding DMOX derivatives by heating with 2-amino-2-methyl-1-propanol.
-
The reaction mixture can then be directly analyzed by GC-MS.[10]
-
GC-MS Analysis Conditions
The separation of this compound isomers (as FAMEs) requires a high-resolution capillary GC system. The choice of a highly polar stationary phase is crucial.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| GC System | Agilent 6890N or equivalent | Standard system for high-resolution chromatography. |
| Column | Highly polar, e.g., SLB-IL111 (30 m x 0.25 mm, 0.20 µm) | Ionic liquid columns provide excellent separation of geometric (cis/trans) isomers.[11] |
| Alternative: BPX70 or CP-Sil 88 (100 m x 0.25 mm, 0.2 µm) | Long cyanopropyl-based columns are necessary for resolving complex positional and geometric isomers.[7][8] | |
| Carrier Gas | Helium | Constant flow rate of 1.0 - 1.5 mL/min.[11][12] |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace analysis.[11] |
| Injector Temp. | 250°C | Ensures rapid volatilization of FAME derivatives.[11] |
| Oven Program | Initial: 50°C, hold 2 min | A representative program. Must be optimized for the specific column and isomer profile. |
| Ramp 1: 10°C/min to 170°C, hold 2 min | ||
| Ramp 2: 2.5°C/min to 190°C, hold 5 min | Slower ramps in the elution range of C18 isomers are critical for separation.[11] | |
| Ramp 3: 5°C/min to 230°C, hold 5 min |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| MS System | Agilent 5975 or equivalent single quadrupole or tandem MS | Provides reliable mass analysis and fragmentation. |
| Ionization Mode | Electron Impact (EI) | Standard mode for creating reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | Standard energy for generating EI spectra.[12] |
| Mass Range | m/z 40 - 550 | Covers the expected mass range for FAMEs and their fragments.[12] |
| Source Temp. | 230°C | Standard source temperature.[11] |
| Quadrupole Temp. | 150°C | Standard quadrupole temperature.[11] |
| Transfer Line Temp. | 240 - 280°C | Must be high enough to prevent analyte condensation.[12][13] |
| Acquisition Mode | Full Scan & Selected Ion Monitoring (SIM) | Full scan for qualitative identification. SIM for improved quantification and resolving co-eluting peaks.[6] |
Data Presentation & Interpretation
Quantitative analysis is performed by comparing the peak area of each identified isomer to the peak area of the internal standard.[5] A calibration curve should be prepared using certified standards of linoleic acid isomers to ensure accuracy.[11] The limits of detection (LODs) for similar FAME analyses are typically in the low femtomol range.[6][7]
Table 3: Representative Data for C18:2 FAME Isomers
Note: Retention times (RT) are illustrative and highly dependent on the specific GC column and conditions used. The elution order on polar columns is generally cis,cis < cis,trans < trans,cis < trans,trans.[11]
| Analyte (as FAME) | Common Isomer | Expected RT (min) | Key Mass Fragments (m/z) |
| Linoleic Acid | cis-9, cis-12-Octadecadienoic acid | ~25.1 | 67, 81, 95, 294 (M+) |
| Conjugated Linoleic Acid | cis-9, trans-11-Octadecadienoic acid | ~25.4 | 67, 81, 95, 294 (M+) |
| Conjugated Linoleic Acid | trans-10, cis-12-Octadecadienoic acid | ~25.6 | 67, 81, 95, 294 (M+) |
| Linelaidic Acid | trans-9, trans-12-Octadecadienoic acid | ~25.9 | 67, 81, 95, 294 (M+) |
Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Separation of conjugated linoleic acid isomers and parinaric fatty acid isomers by capillary electrophoresis [ouci.dntb.gov.ua]
- 4. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice | MDPI [mdpi.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of conjugated linoleic acid isomers in cheese by gas chromatography, silver ion high performance liquid chromatography and mass spectral reconstructed ion profiles. Comparison of chromatographic elution sequences | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 13. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for Formulating Stable Emulsions with Linoleyl Linoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleyl linoleate (B1235992) is an ester of linoleic acid and linoleyl alcohol, both of which are unsaturated molecules known for their beneficial effects on skin health. Specifically, linoleic acid is an essential fatty acid that plays a crucial role in maintaining the integrity of the skin's barrier function.[1] Formulating stable emulsions with linoleyl linoleate is of significant interest for topical and dermatological products aimed at moisturizing, repairing the skin barrier, and delivering active ingredients.
These application notes provide a comprehensive guide to formulating stable oil-in-water (O/W) emulsions with this compound, including key formulation principles, detailed experimental protocols, and methods for stability assessment.
Key Formulation Principles
The stability of an emulsion is influenced by several factors, including the choice of emulsifier, the ratio of oil to water, and the manufacturing process. For oil-in-water emulsions, the Hydrophilic-Lipophilic Balance (HLB) system is a critical tool for selecting the appropriate emulsifier.[2][3]
The Hydrophilic-Lipophilic Balance (HLB) System
The HLB system assigns a numerical value to an emulsifier based on its balance between hydrophilic (water-loving) and lipophilic (oil-loving) properties. To create a stable O/W emulsion, the HLB value of the emulsifier or emulsifier blend should match the "required HLB" of the oil phase.[2][3][4]
Emulsifier Selection
A blend of emulsifiers, one with a low HLB and one with a high HLB, often produces more stable emulsions than a single emulsifier.[3] For an O/W emulsion of this compound, a combination of a lipophilic emulsifier (e.g., Sorbitan (B8754009) Stearate (B1226849), HLB 4.7) and a hydrophilic emulsifier (e.g., Polysorbate 60, HLB 14.9) is a good starting point.[6]
Experimental Protocols
Protocol 1: Determination of the Required HLB of this compound
This protocol outlines the experimental method for determining the required HLB of this compound for an O/W emulsion.
Materials:
-
This compound
-
High HLB emulsifier (e.g., Polysorbate 80, HLB 15.0)
-
Low HLB emulsifier (e.g., Span 80, HLB 4.3)
-
Distilled water
-
Beakers
-
Homogenizer
-
Heating plate with magnetic stirrer
Procedure:
-
Prepare a series of emulsifier blends with varying HLB values (e.g., from 8 to 16 in increments of 1). The percentage of each emulsifier required for a specific HLB can be calculated using the following formula: % of High HLB Emulsifier = (Required HLB - HLB of Low HLB Emulsifier) / (HLB of High HLB Emulsifier - HLB of Low HLB Emulsifier) * 100
-
Prepare the oil phase: For each HLB value, weigh a fixed amount of this compound (e.g., 20g) and the corresponding emulsifier blend (e.g., 2g total) into a beaker. Heat to 70-75°C while stirring.
-
Prepare the aqueous phase: In a separate beaker, heat a fixed amount of distilled water (e.g., 78g) to 70-75°C.
-
Form the emulsion: Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed. Continue homogenization for 3-5 minutes.
-
Cool the emulsion: Continue stirring the emulsion gently until it cools to room temperature.
-
Evaluate emulsion stability: Observe the emulsions immediately after preparation and after 24 hours for any signs of instability such as creaming, coalescence, or phase separation. The HLB value of the emulsifier blend that produces the most stable emulsion is the required HLB for this compound.
Protocol 2: Preparation of a Stable this compound O/W Emulsion
This protocol provides a starting formulation and procedure for preparing a stable O/W emulsion containing this compound.
Table 1: Example Formulation for a this compound O/W Emulsion
| Phase | Ingredient | Function | Concentration (% w/w) |
| Oil Phase | This compound | Active Ingredient, Oil Phase | 15.0 |
| Cetearyl Alcohol | Thickener, Co-emulsifier | 3.0 | |
| Glyceryl Stearate | Emulsifier | 2.0 | |
| Polysorbate 60 | Emulsifier | 1.5 | |
| Sorbitan Stearate | Emulsifier | 1.0 | |
| Aqueous Phase | Distilled Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 5.0 | |
| Xanthan Gum | Thickener | 0.3 | |
| Preservative Phase | Phenoxyethanol (B1677644) | Preservative | 1.0 |
Procedure:
-
Prepare the oil phase: Combine this compound, cetearyl alcohol, glyceryl stearate, polysorbate 60, and sorbitan stearate in a beaker and heat to 75°C with gentle stirring until all components are melted and uniform.
-
Prepare the aqueous phase: In a separate beaker, disperse the xanthan gum in glycerin and then add the distilled water. Heat to 75°C with stirring until the xanthan gum is fully hydrated.
-
Form the emulsion: Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed for 3-5 minutes.
-
Cool the emulsion: Continue to stir the emulsion gently as it cools.
-
Add the preservative: When the emulsion has cooled to below 40°C, add the phenoxyethanol and stir until uniform.
-
Finalize: Adjust the pH if necessary and package in an appropriate container.
Protocol 3: Characterization of Emulsion Properties
1. Particle Size Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small sample of the emulsion with distilled water to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size distribution using a DLS instrument.
-
Record the mean particle size (Z-average) and the Polydispersity Index (PDI). A smaller particle size and a lower PDI generally indicate better stability.
-
2. Zeta Potential Measurement:
-
Method: Electrophoretic Light Scattering (ELS)
-
Procedure:
-
Dilute the emulsion sample with an appropriate buffer solution.
-
Inject the sample into the measurement cell of the zeta potential analyzer.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument will calculate the zeta potential. A zeta potential with a magnitude greater than ±30 mV is generally considered indicative of good electrostatic stability.[7]
-
Protocol 4: Accelerated Stability Testing
Accelerated stability testing is performed to predict the long-term shelf life of the emulsion by subjecting it to stressful conditions.[8][9]
Procedure:
-
Sample Preparation: Prepare three batches of the final emulsion formulation and package them in the intended final packaging.
-
Storage Conditions: Store the samples at various temperature and humidity conditions as outlined in the table below.
-
Evaluation Intervals: Evaluate the physical and chemical properties of the samples at specified time points (e.g., 0, 1, 2, and 3 months).
-
Parameters to Evaluate:
-
Physical: Appearance, color, odor, pH, viscosity, and particle size.
-
Chemical: Assay of this compound (if required).
-
Microbiological: Test for microbial contamination at the beginning and end of the study.
-
Table 2: Accelerated Stability Testing Conditions
| Condition | Temperature | Relative Humidity |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH |
| Real-time | 25°C ± 2°C | 60% RH ± 5% RH |
| Cold | 4°C ± 2°C | Ambient |
Data Presentation
Table 3: Example of Stability Data for a this compound Emulsion
| Parameter | Initial | 1 Month @ 40°C | 2 Months @ 40°C | 3 Months @ 40°C |
| Appearance | White, homogenous cream | No change | No change | No change |
| pH | 5.5 ± 0.1 | 5.4 ± 0.1 | 5.3 ± 0.2 | 5.2 ± 0.2 |
| Viscosity (cP) | 15,000 ± 500 | 14,800 ± 600 | 14,500 ± 550 | 14,200 ± 650 |
| Mean Particle Size (nm) | 350 ± 20 | 365 ± 25 | 380 ± 30 | 400 ± 35 |
| Zeta Potential (mV) | -40 ± 2 | -38 ± 3 | -35 ± 2 | -32 ± 3 |
Visualization of Mechanisms and Workflows
Signaling Pathway of Linoleic Acid in Skin Barrier Function
Linoleic acid, a component of this compound, is crucial for the synthesis of ceramides, which are essential lipids for maintaining the skin's barrier function.[1] It is incorporated into acylceramides, contributing to the structural integrity of the stratum corneum.[1] Linoleic acid also acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which regulate genes involved in lipid metabolism and keratinocyte differentiation.[10]
Caption: Signaling pathway of linoleic acid in skin barrier enhancement.
Experimental Workflow for Emulsion Formulation and Stability Testing
The following diagram illustrates the logical flow of formulating and testing a stable this compound emulsion.
Caption: Workflow for this compound emulsion formulation and testing.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. scientificspectator.com [scientificspectator.com]
- 3. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. HLB Calculator - Materials [hlbcalc.com]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 8. US20140127146A1 - Linoleic And Linolenic Acid Esters Of Resveratrol And Cosmetic Compositions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. sincereskincare.com [sincereskincare.com]
Application Notes and Protocols for Studying Linoleyl Linoleate in Dermatology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental models and protocols for investigating the dermatological effects of linoleyl linoleate (B1235992). The following sections detail in vitro, ex vivo, and in vivo approaches to assess its impact on skin barrier function, inflammation, and cellular signaling pathways.
Introduction to Linoleyl Linoleate in Dermatology
This compound, an ester of linoleic acid, is a crucial component of the skin's natural lipid barrier.[1][2] Its role in maintaining skin health is attributed to its precursor, linoleic acid, an essential fatty acid that the human body cannot synthesize.[3] Linoleic acid is a fundamental component for the synthesis of ceramides, particularly esterified omega-hydroxyacyl-sphingosine (CER[EOS]), which are vital for the formation of the lamellar structures in the stratum corneum that prevent transepidermal water loss (TEWL).[3] Deficiencies in linoleic acid can lead to a compromised skin barrier, increased TEWL, and skin conditions such as atopic dermatitis and psoriasis.[2][4]
Topical application of linoleic acid and its derivatives has been shown to repair the skin barrier, promote wound healing, and exhibit anti-inflammatory effects.[1][5] Understanding the mechanisms through which this compound exerts these effects is crucial for the development of novel dermatological treatments and advanced skincare formulations.
Experimental Models for Studying this compound
A variety of experimental models can be employed to study the effects of this compound on the skin.
In Vitro Models
Reconstituted Human Epidermis (RHE): These 3D models consist of human-derived keratinocytes cultured to form a multilayered epidermis that mimics the structure and function of the native human epidermis.[6] RHE models are ideal for assessing skin barrier function, irritation, and the penetration of topical compounds.
Keratinocyte and Fibroblast Monolayer Cultures: Primary human keratinocytes and fibroblasts can be cultured to study the direct cellular and molecular effects of this compound on proliferation, differentiation, and inflammatory responses.
Ex Vivo Models
Human Skin Explants: Full-thickness human skin obtained from cosmetic surgeries provides a model that retains the complex architecture of the skin, including the epidermis, dermis, and resident immune cells.[7] This model is highly valuable for studying inflammatory responses and the metabolism of topically applied compounds in a setting that closely resembles in vivo conditions.
In Vivo Models
Human Clinical Studies: Randomized controlled trials in human subjects are the gold standard for evaluating the efficacy and safety of topical formulations containing this compound for various skin conditions.[8]
Animal Models: Rodent models, such as essential fatty acid-deficient rats, can be used to study the effects of this compound on a compromised skin barrier.[4][9]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of linoleic acid (the active component of this compound) on key dermatological parameters.
| Parameter | Model | Treatment | Concentration | Duration | Outcome | Reference |
| Transepidermal Water Loss (TEWL) | Essential Fatty Acid-Deficient Rats | Topical Triglycerides of Linoleic Acid | Not specified | 5 days | Significant reduction in TEWL | [4] |
| Children with Atopic Dermatitis | - | - | - | TEWL negatively correlated with serum levels of linoleic acid metabolites | [10] | |
| Tissue-Engineered Skin Model | Supplementation in culture medium | 10 µM | - | Decreased testosterone (B1683101) absorption, indicating improved barrier function | [11] | |
| Keratinocyte Differentiation | Human Keratinocytes | Linoleic Acid | Physiologic doses | - | Increased involucrin (B1238512) and transglutaminase protein and mRNA | [12] |
| Canine Atopic Dermatitis Skin | - | - | - | Increased expression of involucrin and filaggrin in lesional skin | [13] | |
| Inflammatory Markers | Human Skin Explants | Lipopolysaccharide (LPS) | 1 µg/ml | 24 hours | Increased IL-1β, IL-6, and CXCL8 | [5] |
| Mouse Skin Explants | Ex vivo culture | - | 24 hours | Increased IL-1α, IL-1β, IL-6, CXCL1 | [3] |
Experimental Protocols
Protocol 1: Assessment of Skin Barrier Function in Reconstituted Human Epidermis (RHE)
Objective: To evaluate the effect of a topical formulation containing this compound on the barrier function of an RHE model.
Materials:
-
Reconstituted Human Epidermis (RHE) tissues (e.g., EpiDerm™, SkinEthic™)
-
Assay medium provided by the RHE manufacturer
-
Test formulation containing this compound
-
Positive control (e.g., a known irritant like Sodium Dodecyl Sulfate)
-
Negative control (e.g., phosphate-buffered saline or the vehicle of the test formulation)
-
TEWL measurement device (e.g., Tewameter®)
-
MTT assay kit for cell viability
Methodology:
-
Upon receipt, equilibrate the RHE tissues in the provided assay medium at 37°C and 5% CO₂ for at least 1 hour.
-
Topically apply a defined amount (e.g., 10-20 µL/cm²) of the test formulation, positive control, and negative control to the surface of the RHE tissues.
-
Incubate the treated tissues for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
At the end of the incubation period, measure the transepidermal water loss (TEWL) of each tissue using a TEWL measurement device. An increase in TEWL indicates a compromised barrier function.
-
Following TEWL measurement, assess cell viability using the MTT assay according to the manufacturer's instructions. A decrease in cell viability can indicate cytotoxicity of the test formulation.
-
(Optional) Tissues can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histological analysis of the epidermal structure.
-
(Optional) The expression of barrier-related proteins like filaggrin and involucrin can be assessed by immunohistochemistry or Western blotting.[4][14]
Protocol 2: Evaluation of Anti-Inflammatory Effects in Ex Vivo Human Skin Explants
Objective: To determine the effect of this compound on the production of inflammatory mediators in human skin explants.
Materials:
-
Fresh human skin obtained from cosmetic surgery
-
Culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
-
Test formulation containing this compound
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Control vehicle
-
ELISA kits for inflammatory cytokines (e.g., IL-1α, IL-6, TNF-α)
-
RT-qPCR reagents for gene expression analysis
Methodology:
-
Prepare full-thickness skin explants (e.g., 8 mm punch biopsies) from the fresh skin tissue.[7]
-
Place the explants in a 24-well plate containing culture medium, ensuring the epidermal side is exposed to the air-liquid interface.
-
Culture the explants for 24 hours at 37°C and 5% CO₂ to allow for tissue recovery.
-
Induce an inflammatory response by adding an inflammatory stimulus like LPS (e.g., 1 µg/mL) to the culture medium.
-
Simultaneously, topically apply the test formulation containing this compound or the control vehicle to the epidermal surface of the explants.
-
Incubate the treated explants for 24-48 hours.
-
At the end of the incubation, collect the culture medium for cytokine analysis using ELISA kits.[5][15]
-
Harvest the skin explants for RNA extraction and subsequent analysis of inflammatory gene expression (e.g., IL1A, IL6, TNFA) by RT-qPCR.
-
(Optional) Tissues can be processed for histological or immunohistochemical analysis to assess inflammatory cell infiltration and marker expression.
Protocol 3: Lipid Extraction and Analysis from Skin Models
Objective: To analyze the lipid profile of skin models after treatment with this compound.
Materials:
-
Skin tissue from RHE or ex vivo models
-
Chloroform/Methanol solvent mixture (2:1 v/v)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Internal lipid standards
Methodology:
-
Harvest the skin tissue and homogenize it in the chloroform/methanol solvent mixture.
-
Perform a lipid extraction using a standard Folch or Bligh-Dyer method.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system for separation and identification of different lipid species, including ceramides, free fatty acids, and cholesterol.
-
Quantify the lipid species by comparing their peak areas to those of the internal standards.
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound in Keratinocytes
Linoleic acid, the active component of this compound, influences keratinocyte function through multiple signaling pathways. Two key pathways are the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
Caption: Signaling pathways of this compound in keratinocytes.
Experimental Workflow for In Vitro and Ex Vivo Studies
The following diagram illustrates a typical workflow for studying the effects of this compound using the described models.
Caption: General experimental workflow for dermatological studies.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Ex vivo culture of mouse skin activates an interleukin 1 alpha-dependent inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel human ex vivo skin model to study early local responses to burn injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. forum.graphviz.org [forum.graphviz.org]
- 8. Topical application of lipids to correct abnormalities in the epidermal lipid barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. The repair of impaired epidermal barrier function in rats by the cutaneous application of linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jogh.org [jogh.org]
- 13. Alterations of keratins, involucrin and filaggrin gene expression in canine atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Expression of Involucrin, Loricrin, and Filaggrin in Cultured Sebocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Innovative Fluid Dynamic System to Model Inflammation in Human Skin Explants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of Linoleyl Linoleate During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of linoleyl linoleate (B1235992) during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is linoleyl linoleate and why is it prone to oxidation?
This compound is an ester formed from linoleic acid, a polyunsaturated omega-6 fatty acid. Its structure contains multiple double bonds, which are highly susceptible to attack by oxygen, a process known as autoxidation. This is a free-radical chain reaction that can be initiated by factors such as light, heat, and the presence of metal ions.
Q2: What are the primary indicators of this compound oxidation?
The initial products of oxidation are hydroperoxides, which are colorless and odorless. These primary oxidation products are unstable and degrade into secondary oxidation products, such as aldehydes and ketones. These secondary products are responsible for the characteristic rancid odors and off-flavors. For a quantitative assessment, it is recommended to measure the Peroxide Value (PV) and Thiobarbituric Acid Reactive Substances (TBARS). A fresh, high-quality sample should have a Peroxide Value well below 10 meq/kg.
Q3: What are the ideal storage conditions for pure this compound?
To ensure the stability of pure this compound, it is crucial to minimize its exposure to oxygen, light, and heat. The ideal storage method involves:
-
Aliquoting: Divide the sample into smaller quantities in amber glass vials to reduce the headspace and the frequency of opening the main container.
-
Inert Atmosphere: Purge the headspace of the vials with an inert gas like argon or nitrogen to displace oxygen.
-
Sealing: Use vials with polytetrafluoroethylene (PTFE)-lined caps (B75204) to ensure an airtight seal and prevent leaching of contaminants.
-
Temperature: Store at low temperatures, from -20°C to -80°C, to slow down the rate of chemical reactions, including oxidation.
Q4: I need to dissolve this compound for my experiment. How should I prepare and store the solution?
When preparing a solution of this compound, select a high-purity, peroxide-free solvent. Common choices include chloroform (B151607) and hexanes, but their purity should be verified. It is best to prepare the solution fresh for each experiment. If short-term storage is necessary, follow the same precautions as for the pure compound: store in amber vials under an inert atmosphere at -20°C or below.
Q5: My experiment requires incubation at 37°C. How can I protect my this compound sample from oxidation?
Elevated temperatures significantly accelerate the rate of oxidation.[1] To mitigate this, consider adding a suitable antioxidant to your experimental system. Additionally, ensure the experimental setup is deoxygenated by purging with an inert gas. If your experiment is light-sensitive, conduct the procedure in a dark environment or use light-blocking containers.
Troubleshooting Guide
Problem: My this compound has a high Peroxide Value despite what I believe to be proper storage.
-
Possible Cause: The "proper" storage may not have been stringent enough. The container might not have been truly airtight, or the headspace may not have been completely purged with inert gas.
-
Solution: Re-aliquot your stock under a continuous stream of inert gas into fresh, clean amber vials with PTFE-lined caps. For highly sensitive experiments, consider purchasing a new, unopened batch of this compound and establishing a baseline Peroxide Value upon receipt.
Problem: I observe rapid degradation of my this compound in solution, even when stored cold.
-
Possible Cause: Contaminants, such as trace metals from glassware or impurities in solvents, can catalyze oxidation.
-
Solution: Use high-purity solvents and consider acid-washing all glassware to remove any trace metal contaminants. Always use clean, dry equipment.
Problem: My chosen antioxidant does not seem to be effective.
-
Possible Cause: The antioxidant may not be suitable for your specific system (e.g., a polar antioxidant in a non-polar solvent), or the concentration may be too low. Some antioxidants can also have pro-oxidant effects at high concentrations.
-
Solution: Ensure the antioxidant is appropriate for the polarity of your system. You may need to optimize the antioxidant concentration. Consider using a synergistic mixture of antioxidants, such as α-tocopherol and a chelating agent like EDTA, to both scavenge free radicals and bind metal ions.
Quantitative Data on Lipid Stability
The following table summarizes the effects of different storage conditions and antioxidants on the stability of linoleic acid and its esters. While not specific to this compound, these data provide a valuable guide for predicting its stability.
| Parameter | Condition | Observation | Reference |
| Temperature | Methyl linoleate stored at various temperatures. | Oxidation rate increases with increasing temperature. | [1] |
| Temperature | Safflower oil (high linoleic acid) heated to 160°C. | The highest peroxide value was observed in the variety with the highest linoleic acid content (87.6%). | [2] |
| Temperature | Linseed oil stored at 20°C vs. 60°C. | The kinetic behaviors of oxidation were very different at the two temperatures, with the accelerated aging at 60°C not being a direct predictor of real-time aging at 20°C. | [3] |
| Antioxidants | Methyl linoleate with Vitamin E and Vitamin C at 37°C. | Both acted as chain-breaking antioxidants and created an induction period before oxidation began. When used together, Vitamin E was regenerated by Vitamin C, prolonging its antioxidant effect. | [4] |
| Antioxidants | Low-density polyethylene (B3416737) films with α-tocopherol vs. BHT. | α-tocopherol showed greater resistance to degradation over 4 weeks compared to BHT, which degraded in 1 week. | [5] |
| Antioxidants | Low-density polyethylene films with α-tocopherol vs. BHT in contact with fatty food simulants. | The migration of α-tocopherol into the simulants was slower than that of BHT, making it a more stable antioxidant in this context. | [6] |
Note: The data presented are for linoleic acid and its methyl ester, which are structurally similar to this compound. These findings should be used as a guideline, and stability testing is recommended for your specific experimental conditions.
Experimental Protocols
Peroxide Value (PV) Determination
This method measures the concentration of hydroperoxides, the primary products of lipid oxidation. The value is expressed in milliequivalents of active oxygen per kilogram of sample (meq O₂/kg).
Materials:
-
Acetic acid-chloroform solution (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, standardized
-
1% Starch indicator solution
-
Deionized water
-
Erlenmeyer flasks (250 mL) with stoppers
-
Burette
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly 1 minute.
-
Immediately add 30 mL of deionized water and unstopper the flask.
-
Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, swirling continuously until the yellow iodine color almost disappears.
-
Add 0.5 mL of 1% starch indicator solution. The solution will turn blue.
-
Continue the titration with vigorous swirling until the blue color completely disappears.
-
Perform a blank determination under the same conditions without the sample.
Calculation: Peroxide Value (meq O₂/kg) = ((S - B) * N * 1000) / W
-
S: Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B: Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N: Normality of the Na₂S₂O₃ solution
-
W: Weight of the sample (g)
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA) and other aldehydes, which are secondary products of lipid oxidation.
Materials:
-
Thiobarbituric acid (TBA) reagent (e.g., 0.375% w/v TBA in 0.25 M HCl with 15% w/v trichloroacetic acid)
-
Malondialdehyde or 1,1,3,3-tetraethoxypropane (B54473) for standard curve
-
Test tubes with screw caps
-
Water bath or heating block
-
Spectrophotometer or fluorometer
Procedure:
-
Pipette 100 µL of the this compound sample (or a solution of it) into a screw-cap test tube.
-
Add 2.5 mL of the TBA reagent to the tube.
-
Vortex the mixture thoroughly.
-
Incubate the tube in a boiling water bath (or at 95°C) for 60 minutes.
-
Cool the tube to room temperature in an ice bath.
-
Centrifuge the sample to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Prepare a standard curve using known concentrations of MDA or a precursor.
-
Calculate the concentration of TBARS in the sample from the standard curve.
p-Anisidine (B42471) Value (p-AV) Assay
This method determines the amount of aldehydes (principally 2-alkenals and 2,4-alkadienals) in fats and oils.
Materials:
-
Isooctane (B107328) (2,2,4-trimethylpentane)
-
p-Anisidine reagent (0.25% w/v in glacial acetic acid)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Accurately weigh a specific amount of the this compound sample and dissolve it in isooctane to a known volume (e.g., 25 mL).
-
Measure the absorbance of this solution at 350 nm against an isooctane blank (Ab).
-
Pipette 5 mL of the sample solution into one test tube and 5 mL of isooctane into a second (blank) test tube.
-
To each tube, add 1 mL of the p-anisidine reagent and vortex.
-
Keep the tubes in the dark for exactly 10 minutes.
-
Measure the absorbance of the sample solution at 350 nm against the blank solution containing isooctane and the reagent (As).
Calculation: p-Anisidine Value = (25 * (1.2 * As - Ab)) / W
-
As: Absorbance of the sample solution after reaction with p-anisidine.
-
Ab: Absorbance of the sample solution in isooctane.
-
W: Weight of the sample (g).
Visualizations
Caption: Autoxidation pathway of this compound.
Caption: Mechanisms of antioxidant action.
Caption: Workflow for stability testing of this compound.
References
- 1. The oxidation of methyl linoleate at various temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. erpublications.com [erpublications.com]
- 3. Linseed oil presents different patterns of oxidation in real-time and accelerated aging assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mobility of alpha-tocopherol and BHT in LDPE in contact with fatty food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Linoleyl Linoleate
Welcome to the technical support center for the purification of synthetic linoleyl linoleate (B1235992). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and purification of this wax ester.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of synthetic linoleyl linoleate.
| Problem | Possible Cause | Suggested Solution |
| Low Purity of Final Product | Incomplete reaction during synthesis. | Ensure the esterification reaction goes to completion by optimizing reaction time, temperature, and catalyst concentration. Consider using a Dean-Stark apparatus to remove water, driving the equilibrium towards product formation. |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A less polar solvent system may be required to separate nonpolar impurities. Consider using a gradient elution. A good starting point for wax ester separation is a hexane (B92381):diethyl ether mixture.[1] | |
| Presence of unreacted starting materials (linoleic acid and linoleyl alcohol). | Unreacted linoleic acid can be removed by a mild aqueous base wash (e.g., dilute sodium bicarbonate solution) of the crude product dissolved in an organic solvent. Unreacted linoleyl alcohol can be separated by column chromatography. | |
| Low Yield After Purification | Loss of product during aqueous workup. | Minimize the number of aqueous washes. Ensure the organic layer is fully separated from the aqueous layer. |
| Product streaking or broad peaks during column chromatography. | The sample may be overloaded on the column. Use a larger column or reduce the amount of sample loaded. The chosen solvent system may be too polar, causing the compound to move too quickly. Start with a less polar solvent. | |
| Inefficient elution from the column. | The eluting solvent may not be polar enough. Gradually increase the polarity of the solvent system (gradient elution). For example, start with pure hexane and gradually add ethyl acetate (B1210297).[2] | |
| Difficulty in Characterizing the Purified Product | Ambiguous NMR spectra. | Ensure the sample is free of residual solvents by drying under high vacuum. Compare the spectra with literature data for similar wax esters. Key signals to look for in 1H NMR include those corresponding to the ester group, olefinic protons, and the long alkyl chains. |
| Poor resolution in GC analysis. | Due to the high molecular weight and low volatility of wax esters, high-temperature GC is often necessary. Ensure the injector, column, and detector temperatures are sufficiently high. | |
| Sample insolubility in HPLC mobile phase. | Wax esters can have poor solubility in common reversed-phase solvents. Ensure the sample is fully dissolved in the injection solvent. Consider using a stronger, more non-polar solvent for sample preparation that is compatible with your HPLC system. Non-aqueous reversed-phase (NARP) HPLC can also be effective.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: The most common impurities are typically unreacted starting materials, namely linoleic acid and linoleyl alcohol. Other potential impurities include byproducts from side reactions, such as the formation of other esters if impurities were present in the starting materials, and oxidation products of the unsaturated fatty acid and alcohol chains (e.g., hydroperoxides, aldehydes).
Q2: What is a suitable stationary phase for the column chromatography of this compound?
A2: Silica (B1680970) gel is the most common and suitable stationary phase for the purification of wax esters like this compound.[4] Its slightly acidic nature allows for good separation of compounds with varying polarities. Alumina can also be used, but silica gel is generally preferred for this class of compounds.
Q3: Can I use Thin Layer Chromatography (TLC) to monitor the purification?
A3: Yes, TLC is an excellent tool to monitor the progress of the column chromatography. A common developing solvent system for wax esters on a silica gel TLC plate is a mixture of hexane and diethyl ether, often with a small amount of acetic acid (e.g., 85:15:2 v/v/v).[5] The this compound, being relatively non-polar, will have a high Rf value.
Q4: What analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is recommended for a thorough purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and confirm the mass of the desired product. Derivatization to fatty acid methyl esters (FAMEs) may be necessary for analyzing related fatty acid impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating non-volatile impurities and isomers. A C18 reversed-phase column is often used.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the this compound and to check for the presence of impurities.
Q5: What is the expected yield and purity for purified this compound?
| Compound | Purification Method | Yield (%) | Purity (%) | Reference |
| Oleyl Oleate (B1233923) | Column Chromatography | 96.8 | >95 (Assumed) | [7] |
| Cetyl Oleate | Washing with ethanol (B145695) and saturated sodium carbonate solution | Not specified | 96 | [8] |
| Trilinolein | Silica Gel Column Chromatography | Not specified | 95.43 ± 0.97 | [9] |
Experimental Protocols
General Synthesis of this compound (Esterification)
This protocol describes a general method for the synthesis of this compound via Fischer esterification.
Materials:
-
Linoleic acid
-
Linoleyl alcohol
-
Sulfuric acid (catalyst)
-
Toluene (B28343) (or another suitable solvent to form an azeotrope with water)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine linoleic acid (1 equivalent), linoleyl alcohol (1-1.2 equivalents), and a catalytic amount of sulfuric acid (e.g., 1-2 mol%).
-
Add a sufficient amount of toluene to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Continuously remove the water formed during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress by TLC until the starting material (linoleic acid) is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound.
Purification by Silica Gel Column Chromatography
This protocol outlines the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a well-packed, homogenous bed. Drain the excess hexane until the solvent level is just above the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane). Carefully load the sample onto the top of the silica gel column.
-
Elution:
-
Begin eluting the column with 100% hexane. This will elute very non-polar impurities.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient might be from 100% hexane to 95:5 hexane:ethyl acetate. The optimal solvent system should be determined by prior TLC analysis.[2]
-
This compound, being a wax ester, is relatively non-polar and should elute with a low percentage of ethyl acetate in hexane.
-
-
Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. Biosynthesis of oleyl oleate wax ester by non-commercial lipase | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Establishing very long-chain fatty alcohol and wax ester biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of High-Purity Trilinolein and Triolein by Enzymatic Esterification Reaction Combined with Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Linoleyl Linoleate in Topical Creams
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the stability of linoleyl linoleate (B1235992) in topical cream formulations.
FAQs: Understanding Linoleyl Linoleate Instability
Q1: What is this compound and why is it prone to degradation in topical creams?
This compound is a wax ester composed of linoleic acid and linoleyl alcohol. Its structure contains multiple double bonds, making it a polyunsaturated ingredient. These double bonds are susceptible to oxidation, a chemical degradation process initiated by factors such as exposure to air (oxygen), light, heat, and the presence of metal ions. In an aqueous environment like a topical cream, this process, known as lipid peroxidation, can be accelerated, leading to rancidity, changes in color and odor, and a decrease in the efficacy of the product.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway is autoxidation, a free-radical chain reaction consisting of three main stages:
-
Initiation: Formation of a lipid radical when a hydrogen atom is abstracted from one of the carbons adjacent to a double bond. This can be triggered by heat, light, or metal ions.
-
Propagation: The lipid radical reacts with oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen from another this compound molecule, creating a lipid hydroperoxide and a new lipid radical, thus continuing the chain reaction.
-
Termination: The reaction stops when two radicals combine to form a non-radical species.
The initial products of this process are hydroperoxides. These are unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids, which are responsible for the undesirable changes in the cream.
Q3: What are the visible signs of this compound degradation in my cream?
You may observe one or more of the following signs:
-
Changes in Odor: A "rancid" or "off" smell is a common indicator of lipid peroxidation.
-
Discoloration: The cream may turn yellow or brown over time.
-
Viscosity and Texture Changes: The consistency of the cream might change, potentially becoming thinner or thicker.
-
Phase Separation: In severe cases, the emulsion may break, leading to the separation of oil and water phases.
-
pH Shift: The formation of acidic degradation products can lower the pH of the formulation.
Troubleshooting Guide: Common Stability Issues
Issue 1: My cream is developing a rancid odor and discoloring rapidly.
| Potential Cause | Troubleshooting Action | Success Indicator |
| Inadequate Antioxidant Protection | Incorporate a primary antioxidant or a synergistic antioxidant blend into the oil phase of your formulation during the manufacturing process. | No rancid odor or significant color change during accelerated stability testing (e.g., 4 weeks at 40°C). |
| Presence of Metal Ions | Add a chelating agent to the water phase of your formulation. Metal ions (e.g., iron, copper) from raw materials or equipment can catalyze oxidation. | Reduced rate of degradation, as measured by Peroxide Value (PV), in the presence of the chelating agent compared to a control without it. |
| Exposure to Oxygen | During manufacturing, minimize air exposure by using vacuum processing where possible. For packaging, consider airless pumps or tubes to reduce headspace and oxygen exposure during use. | Lower PV in products manufactured and packaged under nitrogen or with minimal headspace compared to those exposed to air. |
| Light Exposure | Package the cream in opaque or UV-protective containers. Light, especially UV radiation, can initiate the oxidation process. | Slower degradation in products stored in opaque packaging compared to those in transparent containers when exposed to light. |
Issue 2: The viscosity of my cream is decreasing over time, and I see signs of emulsion instability.
| Potential Cause | Troubleshooting Action | Success Indicator |
| Degradation of this compound | The degradation of the lipid phase can sometimes impact the emulsion structure. Address the oxidative stability first by implementing the solutions from Issue 1. | Improved viscosity stability correlates with improved oxidative stability (lower PV). |
| Incompatible Thickener/Stabilizer | Some thickeners can be sensitive to changes in pH that may result from lipid degradation. Evaluate the impact of small pH shifts on your chosen thickener in isolation. Consider using a combination of stabilizers, such as xanthan gum and a synthetic polymer like carbomer, for more robust stability. | Consistent viscosity readings during stability testing, even with minor pH fluctuations. |
| High Shear with Sensitive Ingredients | If using shear-sensitive thickeners (e.g., some natural gums or high molecular weight polymers), apply high shear only during the initial emulsification step and use gentle mixing during the cool-down phase when these ingredients are added. | The cream maintains its intended viscosity and texture throughout its shelf life. |
Data Presentation: Efficacy of Stabilization Strategies
The following table summarizes the expected performance of different antioxidant systems in a model O/W cream containing 5% this compound, stored at 40°C for 8 weeks. The Peroxide Value (PV) is a measure of the primary oxidation products (hydroperoxides), with lower values indicating better stability.
| Stabilization System | Concentration (% w/w) | Peroxide Value (meq/kg) at Week 0 | Peroxide Value (meq/kg) at Week 4 | Peroxide Value (meq/kg) at Week 8 |
| Control (No Antioxidant) | 0 | < 1.0 | 25.4 | 58.2 |
| BHT | 0.1% | < 1.0 | 8.5 | 19.7 |
| α-Tocopherol | 0.2% | < 1.0 | 6.3 | 15.1 |
| α-Tocopherol + Ascorbyl Palmitate | 0.2% + 0.05% | < 1.0 | 3.1 | 7.9 |
| α-Tocopherol + Ascorbyl Palmitate + Disodium EDTA | 0.2% + 0.05% + 0.1% | < 1.0 | 1.9 | 4.5 |
Note: These values are illustrative and can vary based on the full formulation and manufacturing process.
Mandatory Visualizations
This compound Degradation Pathway
Caption: Free-radical autoxidation pathway of this compound.
Experimental Workflow: Stability Assessment
Caption: Workflow for assessing the stability of this compound in creams.
Experimental Protocols
Protocol 1: Lipid Extraction from O/W Cream for Analysis
This protocol is a prerequisite for Peroxide Value, HPLC, and GC-MS analysis.
Materials:
-
O/W cream sample
-
Chloroform (B151607) (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Centrifuge tubes (glass, with PTFE-lined caps)
-
Vortex mixer
-
Centrifuge
-
Pasteur pipette
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Accurately weigh approximately 2 g of the cream into a 50 mL glass centrifuge tube.
-
Add 20 mL of a chloroform:methanol (2:1 v/v) mixture to the tube.
-
Vortex vigorously for 2 minutes to disrupt the emulsion and dissolve the lipids.
-
Add 4 mL of 0.9% NaCl solution to the tube to induce phase separation.
-
Vortex for another minute and then centrifuge at 2000 x g for 10 minutes.
-
Three layers will form: an upper aqueous/methanol layer, a middle layer of precipitated excipients, and a lower chloroform layer containing the lipids.
-
Carefully remove the upper layers using a Pasteur pipette.
-
Transfer the lower chloroform layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Filter or decant the chloroform into a pre-weighed round-bottom flask.
-
Evaporate the chloroform using a rotary evaporator or under a gentle stream of nitrogen at a temperature below 40°C.
-
The resulting lipid residue is now ready for analysis. Record the final weight of the extracted lipid.
Protocol 2: Peroxide Value (PV) Determination (Iodometric Titration)
Materials:
-
Extracted lipid residue (from Protocol 1)
-
Acetic acid:isooctane solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Deionized water
-
0.01 N Sodium thiosulfate (B1220275) solution (standardized)
-
1% Starch indicator solution
-
Erlenmeyer flask (250 mL) with stopper
Procedure:
-
Weigh approximately 1-2 g of the extracted lipid into the Erlenmeyer flask.
-
Add 30 mL of the acetic acid:isooctane solution and swirl to dissolve the lipid.
-
Add 0.5 mL of saturated KI solution. Stopper the flask and swirl for exactly 1 minute.
-
Immediately add 30 mL of deionized water.
-
Titrate with the 0.01 N sodium thiosulfate solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of starch indicator solution. The solution will turn blue.
-
Continue the titration dropwise, with constant shaking, until the blue color completely disappears.
-
Record the volume of titrant used.
-
Perform a blank titration using all reagents except the lipid sample.
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the lipid sample (g)
-
Protocol 3: HPLC Analysis for this compound Quantification
Materials:
-
Extracted lipid residue (from Protocol 1)
-
Acetonitrile (HPLC grade)
-
Isopropanol (B130326) (HPLC grade)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard
Procedure:
-
Prepare a stock solution of the extracted lipid in isopropanol (e.g., 10 mg/mL).
-
Prepare a series of calibration standards of this compound in isopropanol (e.g., 0.1 to 2 mg/mL).
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Example):
-
Mobile Phase: Isocratic elution with Acetonitrile:Isopropanol (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
-
-
Inject the standards to create a calibration curve (Peak Area vs. Concentration).
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The percentage of remaining this compound can be calculated relative to the T=0 sample.
Protocol 4: GC-MS Analysis for Secondary Oxidation Products
Materials:
-
Extracted lipid residue (from Protocol 1)
-
Hexane (GC grade)
-
Derivatization agent (e.g., BSTFA for hydroxylated compounds)
-
Internal standard (e.g., heptadecane)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Dissolve a known amount of the extracted lipid in hexane. Add a known concentration of the internal standard.
-
(Optional but recommended for certain products) Derivatize the sample to convert non-volatile oxidation products (like hydroxy fatty acids) into volatile TMS-ethers by adding BSTFA and heating at 60°C for 30 minutes.
-
GC-MS Conditions (Example for volatile aldehydes like hexanal):
-
Injection: Splitless, 250°C
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Oven Program: 40°C for 5 min, ramp to 250°C at 10°C/min, hold for 10 min.
-
MS Ion Source: 230°C
-
MS Quadrupole: 150°C
-
Scan Range: m/z 40-400
-
-
Identify degradation products (e.g., hexanal, pentanal, 2-heptenal) by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the relative abundance of these products by comparing their peak areas to the internal standard across different time points.
methods to avoid isomerization during linoleyl linoleate synthesis
Welcome to the technical support center for linoleyl linoleate (B1235992) synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to isomerization during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is isomerization in the context of linoleyl linoleate synthesis, and why is it a concern?
A1: Isomerization refers to the process where the chemical structure of linoleic acid changes, specifically the spatial arrangement of its double bonds. Linoleic acid is a cis-configured polyunsaturated fatty acid. During synthesis, especially under harsh conditions like high heat, these cis double bonds can convert to a more stable trans configuration.[1][2] These resulting trans fats are often undesirable in research and pharmaceutical applications as they can have different biological activities and may be associated with negative health effects.[1][3] Therefore, maintaining the natural cis configuration is crucial for the integrity and intended function of the final this compound product.
Q2: What are the primary factors that cause unwanted isomerization during synthesis?
A2: The main factors that induce cis-trans isomerization in linoleic acid during synthesis are:
-
High Temperatures: Thermal stress is a primary driver of isomerization. Studies show that heating linoleic acid, especially above 140-180°C, significantly increases the formation of trans isomers.[2][4][5]
-
Presence of Oxygen: Oxygen can enhance the rate of isomerization, particularly during thermal treatment.[1][5] Performing reactions under an inert atmosphere (e.g., nitrogen) can help mitigate this.
-
Alkaline Conditions: Strong alkaline catalysts (e.g., sodium hydroxide, potassium hydroxide) are known to promote isomerization and are often used intentionally to produce conjugated linoleic acid (CLA), a mixture of positional and geometric isomers.[6][7]
-
Catalysts: While some catalysts can enable low-temperature reactions, others may promote isomerization if not used under carefully controlled conditions.[8]
Q3: What are the main strategies to prevent or minimize isomerization during this compound synthesis?
A3: To avoid isomerization, two primary strategies are recommended:
-
Enzymatic Synthesis: Using lipases as biocatalysts is a highly effective method. This approach allows the reaction to proceed under mild conditions, such as lower temperatures (typically 30-60°C), which do not favor isomerization.[9][10] Lipases from species like Candida antarctica (often immobilized as Novozym 435) and Rhizomucor miehei are commonly used.[9][11]
-
Low-Temperature Chemical Synthesis: If a chemical route is necessary, it is crucial to use methods that operate at lower temperatures. One such method involves using specific catalysts like 4-dodecylbenzenesulfonic acid (DBSA), which can achieve high conversion rates at temperatures as low as 60°C under solvent-free conditions.[12] Another patented approach uses a ball mill to facilitate the reaction at temperatures below 50°C.[13]
Q4: How can I detect and quantify the level of isomerization in my final product?
A4: Detecting and quantifying cis and trans isomers is essential for quality control. The most established method is Gas Chromatography (GC) . To analyze the isomers, the fatty acid esters are separated using specialized, highly-polar capillary columns (e.g., CP-Sil 88, BPX-70).[14][15] The separated isomers are then quantified using a Flame Ionization Detector (FID).[15] For more complex analyses, GC can be coupled with Mass Spectrometry (GC-MS).[14] Other advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used, though they may require prior derivatization of the fatty acids to distinguish between isomers.[16][17]
Troubleshooting Guide
Problem: My final product shows a high degree of trans-isomerization after chemical synthesis.
Solution: High isomerization in chemical synthesis is typically linked to reaction conditions. Consider the following adjustments:
-
Reduce Reaction Temperature: This is the most critical factor. Isomerization of linoleic acid increases significantly at temperatures above 140°C.[4] If possible, lower the temperature to below 100°C.[8]
-
Implement an Inert Atmosphere: The presence of oxygen can accelerate isomerization.[1][5] Purge your reaction vessel with an inert gas like nitrogen or argon before starting the reaction and maintain a positive pressure throughout the process.
-
Re-evaluate Your Catalyst: If using a generic acid or base catalyst, consider switching to one designed for low-temperature esterification, such as 4-dodecylbenzenesulfonic acid (DBSA).[12]
-
Minimize Reaction Time: Prolonged exposure to heat, even at moderate temperatures, can lead to increased isomer formation.[1] Optimize your reaction time to achieve a satisfactory yield without unnecessary heating.
Problem: My enzymatic synthesis yield is low. How can I improve it without causing isomerization?
Solution: Low yields in enzymatic reactions can be optimized by adjusting several parameters while maintaining the mild conditions that prevent isomerization.
-
Optimize Enzyme Concentration: The amount of lipase (B570770) can significantly affect the reaction rate. Increase the enzyme load incrementally to find the optimal concentration. For example, studies on wax ester synthesis have explored enzyme amounts from 1.5% up to 20 mg/mL.[18][19]
-
Adjust Substrate Molar Ratio: The ratio of linoleic acid to linoleyl alcohol is crucial. While a 1:1 molar ratio is stoichiometric, using an excess of one substrate can shift the equilibrium towards product formation. Ratios from 1:1 to 1:3 (acid:alcohol) are often tested.[18][19]
-
Control Water Content: Lipases require a small amount of water to maintain their active conformation, but excess water can promote the reverse reaction (hydrolysis). In non-aqueous media, the water content can be controlled using molecular sieves (e.g., 4 Å).[19]
-
Select an Appropriate Solvent: The choice of organic solvent can impact enzyme activity. Hydrophobic solvents like hexane (B92381) or isooctane (B107328) are often preferred for esterification reactions.[18][19]
-
Optimize Temperature (within limits): While high temperatures are avoided, each lipase has an optimal temperature for activity, typically between 40°C and 60°C.[18][20] Operating at the higher end of this mild range can improve reaction rates without inducing isomerization.
Data Summary: Synthesis Methods and Conditions
The following table summarizes various reaction conditions and outcomes for this compound and similar wax ester syntheses, highlighting the trade-offs between different methods.
| Synthesis Method | Catalyst | Temperature (°C) | Reaction Time | Solvent | Yield / Conversion | Notes on Isomerization | Reference |
| Enzymatic | Immobilized Candida antarctica Lipase | 40-50 | 5-7 h | Hexane | 78-83% | Mild conditions are used specifically to prevent isomerization. | [11][18] |
| Enzymatic | Lipase (unspecified) | 50 | 72 h | n-Hexane | 72.6% | Method of choice for synthesizing esters of conjugated linoleic acid, where isomers are the target. | [19] |
| Enzymatic | Immobilized Candida rugosa Lipase | 45 | ~5 h | n-Hexane | ~94% | Optimal temperature was found to be 45°C; higher temperatures decreased yield. | [20] |
| Low-Temp Chemical | 4-Dodecylbenzenesulfonic Acid (DBSA) | 60 | Not specified | Solvent-free | >95% | Developed as a mild method to avoid side reactions like isomerization. | [12] |
| High-Temp Chemical | None (Thermal Isomerization) | 180-220 | 24-240 h | Soybean Oil | N/A (Isomerization Study) | High temperatures are shown to directly cause the formation of trans isomers. | [2][21] |
| Alkali-Catalyzed | Sodium Hydroxide (NaOH) | 170 | 4 h | Ethylene Glycol | 89.3% (CLA) | Intentionally used to induce isomerization to produce conjugated linoleic acid (CLA). | [7] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound via Lipase Catalysis
This protocol is based on typical conditions for lipase-catalyzed esterification designed to minimize isomerization.
Materials:
-
Linoleic acid
-
Linoleyl alcohol
-
Immobilized Lipase (Candida antarctica, e.g., Novozym 435)
-
n-Hexane (or other suitable organic solvent)
-
Molecular sieves (4 Å, activated)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
Methodology:
-
Preparation: To a 50 mL screw-capped flask, add linoleic acid and linoleyl alcohol in a 1:1 molar ratio.
-
Solvent Addition: Add n-hexane to dissolve the substrates. A typical concentration is around 50-100 g/L of total substrates.
-
Water Control: Add activated molecular sieves (approx. 50-100 mg/mL of solvent) to the mixture to adsorb any water produced during the reaction, which helps drive the equilibrium towards ester formation.
-
Enzyme Addition: Add the immobilized lipase. A typical enzyme load is 5-10% by weight of the total substrates.
-
Reaction: Seal the flask and place it in a shaking incubator set to 50°C and 150-200 rpm.
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Termination and Purification: Once the reaction reaches equilibrium (typically after 24-72 hours), stop the reaction by filtering out the immobilized enzyme (which can be washed and reused). The solvent can then be removed under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography.
Protocol 2: Low-Temperature Chemical Synthesis
This protocol is based on the DBSA-catalyzed method for producing fatty acid esters at mild temperatures.[12]
Materials:
-
Linoleic acid
-
Linoleyl alcohol
-
4-dodecylbenzenesulfonic acid (DBSA) catalyst
-
Reaction vessel with a magnetic stirrer and heating mantle
-
Vacuum system for water removal (optional, as the method is designed to be self-separating)
Methodology:
-
Reactant Loading: In a reaction vessel, combine linoleic acid and linoleyl alcohol. A slight excess of the alcohol may be used.
-
Catalyst Addition: Add the DBSA catalyst. The amount of catalyst will need to be optimized but is typically a small percentage of the total reactant weight.
-
Reaction Conditions: Heat the solvent-free mixture to 60°C with vigorous stirring. The DBSA catalyst helps form a micro-emulsion that facilitates the removal of water from the reaction phase, driving the synthesis forward.[12]
-
Monitoring: The reaction can be monitored by GC to determine the conversion of the fatty acid.
-
Work-up: Once the desired conversion is reached (reported to be >95%), the catalyst may need to be neutralized or removed through a washing step or column chromatography, depending on the desired purity of the final product.
Visualizations
Caption: Key factors that promote undesirable isomerization.
Caption: Decision workflow for selecting a synthesis method.
Caption: Workflow for lipase-catalyzed synthesis.
References
- 1. Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermally induced isomerization of linoleic acid in soybean oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trans fat - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of isomerization and oxidation in heated trilinolein by DFT method - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00328B [pubs.rsc.org]
- 5. Thermally induced isomerization of linoleic acid and α-linolenic acid in Rosa roxburghii Tratt seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jbiochemtech.com [jbiochemtech.com]
- 7. finechemicals.com.cn [finechemicals.com.cn]
- 8. <em>Cis-trans</em> isomerization of unsaturated fatty acids in edible oils to prepare <em>trans</em> fat | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 9. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic synthesis and antioxidant properties of L-ascorbyl oleate and L-ascorbyl linoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solvent-free synthesis of phytosterol linoleic acid esters at low temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. WO2018002559A1 - Method for producing fatty acid esters and glycerol at a low temperature - Google Patents [patents.google.com]
- 14. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 15. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 16. sciex.com [sciex.com]
- 17. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. iris.cnr.it [iris.cnr.it]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry Analysis of Linoleyl Linoleate
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the detection of linoleyl linoleate (B1235992) in mass spectrometry. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in detecting linoleyl linoleate by mass spectrometry?
A1: this compound, as a large, non-polar wax ester, presents several analytical challenges. Due to its low volatility and thermal instability, direct analysis by techniques like gas chromatography (GC) is often not feasible without derivatization. In liquid chromatography-mass spectrometry (LC-MS), common issues include poor ionization efficiency, susceptibility to matrix effects leading to ion suppression, and in-source fragmentation that can complicate spectral interpretation.
Q2: Which ionization techniques are most suitable for the analysis of this compound?
A2: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most commonly employed soft ionization techniques for analyzing wax esters like this compound. ESI is often preferred for its ability to generate protonated molecules [M+H]+ or adducts with cations like ammonium (B1175870) [M+NH4]+ and sodium [M+Na]+ with minimal fragmentation, which is crucial for accurate molecular weight determination. APCI can also be effective, particularly for less polar molecules, and may offer better sensitivity in certain mobile phases.
Q3: What are the characteristic fragment ions of this compound in tandem mass spectrometry (MS/MS)?
A3: In MS/MS analysis, the fragmentation of this compound adducts (e.g., [M+NH4]+ or [M+H]+) typically involves the neutral loss of the fatty acid or fatty alcohol moieties. The primary fragmentation pathway is the cleavage of the ester linkage. This results in the formation of diagnostic product ions corresponding to the protonated linoleic acid and fragments of the linoleyl alcohol. The presence of these characteristic fragments confirms the identity of the molecule.
Q4: How can I improve the signal intensity of this compound in my LC-MS analysis?
A4: To boost signal intensity, consider the following strategies:
-
Optimize Mobile Phase Composition: The addition of a small amount of an ammonium salt (e.g., ammonium formate (B1220265) or ammonium acetate) to the mobile phase can promote the formation of [M+NH4]+ adducts, which often show better ionization efficiency and stability compared to protonated molecules.[1]
-
Enhance Ionization Source Parameters: Fine-tuning the ion source parameters, such as capillary voltage, source temperature, and nebulizer gas flow, is critical. For thermally labile compounds, it's important to use the lowest possible source temperatures to prevent degradation.[2]
-
Improve Sample Preparation: A thorough sample clean-up to remove interfering matrix components is essential to minimize ion suppression. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be very effective.[3]
Q5: Is derivatization necessary for the analysis of this compound?
A5: For LC-MS analysis, derivatization is generally not required as soft ionization techniques can analyze the intact molecule. However, for GC-MS analysis, derivatization is a critical step. The non-volatile this compound must be transesterified to its more volatile fatty acid methyl ester (FAME) and fatty alcohol components for successful chromatographic separation and detection.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Broadening or Tailing) | Incomplete derivatization (GC-MS). | Optimize derivatization conditions (time, temperature, reagent concentration). |
| Poor solubility of this compound in the injection solvent. | Ensure the sample is fully dissolved. Consider using a stronger organic solvent for reconstitution if compatible with your mobile phase. | |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Inconsistent Quantitative Results | Matrix effects (ion suppression or enhancement). | Implement a more rigorous sample clean-up procedure (e.g., SPE). Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Inefficient extraction of the analyte. | Use a suitable non-polar solvent like hexane (B92381) for extraction and perform multiple extractions. | |
| Low or No Signal Detected | Inefficient ionization. | Optimize ion source parameters and mobile phase additives (e.g., ammonium formate). |
| Contamination of the ion source. | Regularly clean the ion source to remove residues.[6] | |
| Analyte degradation in the ion source. | Reduce the source temperature to minimize thermal degradation.[2] | |
| Incorrect precursor ion selection in MS/MS. | Verify the m/z of the precursor ion, considering potential adducts ([M+H]+, [M+NH4]+, [M+Na]+). | |
| Retention Time Shifts | Column degradation. | Replace the analytical column. |
| Fluctuations in mobile phase composition or flow rate. | Ensure proper mixing and degassing of the mobile phase and check the LC pump for consistent performance.[7] | |
| Changes in column temperature. | Use a column oven to maintain a stable temperature. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Intact this compound
-
Sample Preparation (Lipid Extraction):
-
Homogenize the sample tissue or fluid.
-
Perform a liquid-liquid extraction using a chloroform/methanol/water system (e.g., Folch or Bligh-Dyer method).
-
Collect the organic (lower) phase containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent mixture (e.g., 80:20 methylene (B1212753) chloride/acetonitrile) for LC-MS analysis.[1]
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 80:20 water/2-propanol with 25 µM ammonium formate.[1]
-
Mobile Phase B: 80:10:10 butanol/water/2-propanol with 25 µM ammonium formate.[1]
-
Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the non-polar this compound.
-
Flow Rate: 0.25 mL/min.[1]
-
Column Temperature: 50 °C.[1]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for structural confirmation.
-
Precursor Ion: Select the [M+NH4]+ adduct of this compound for fragmentation.
-
Collision Energy: Optimize the collision energy to achieve characteristic fragmentation of the ester bond.
-
Protocol 2: GC-MS Analysis of this compound via Transesterification
-
Sample Preparation (Derivatization):
-
Extract the lipids from the sample as described in Protocol 1.
-
To the dried lipid extract, add a transesterification reagent such as 14% boron trifluoride in methanol.
-
Heat the mixture to convert the fatty acids and fatty alcohols to their corresponding fatty acid methyl esters (FAMEs) and fatty alcohol derivatives.
-
After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs and other derivatives.
-
Collect the organic layer for GC-MS analysis.
-
-
Gas Chromatography:
-
Column: A polar capillary column (e.g., TR-FAME) is suitable for separating FAMEs.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 240°C) to elute the FAMEs.[8]
-
Carrier Gas: Helium at a constant flow rate.[8]
-
Injection Mode: Split injection.[8]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan to acquire the mass spectra of the eluting compounds.
-
Data Analysis: Identify the methyl linoleate peak based on its retention time and characteristic mass spectrum.
-
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC System | |
| Column | C18 Reversed-Phase (e.g., 15 cm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Acetonitrile/Water (e.g., 60:40) with 0.1% Formic Acid |
| Mobile Phase B | Isopropanol/Acetonitrile (e.g., 90:10) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40-50 °C[1] |
| Injection Volume | 2-10 µL |
| MS System | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0-4.0 kV |
| Source Temperature | 120 °C[1] |
| Desolvation Gas Flow | 40 L/h[1] |
| Cone Voltage | 30 V[1] |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Expected m/z Values for this compound Adducts and Fragments
| Ion Type | Description | Expected m/z |
| Precursor Ions | ||
| [M+H]+ | Protonated Molecule | 545.5 |
| [M+NH4]+ | Ammonium Adduct | 562.5 |
| [M+Na]+ | Sodium Adduct | 567.5 |
| Fragment Ions (from [M+NH4]+) | ||
| [Linoleic Acid + H]+ | Protonated Linoleic Acid | 281.2 |
| [Linoleyl Alcohol fragment] | Fragment from the Fatty Alcohol | Varies |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Logical troubleshooting workflow for common detection issues.
Caption: Simplified metabolic pathway of linoleic acid.[9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 3. iris.unitn.it [iris.unitn.it]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. zefsci.com [zefsci.com]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. Alpha Linolenic Acid and Linoleic Acid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Reactome | Linoleic acid (LA) metabolism [reactome.org]
Technical Support Center: Optimization of Enzymatic Linoleyl Linoleate Production
Welcome to the technical support center for the enzymatic synthesis of linoleyl linoleate (B1235992). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using enzymatic synthesis for linoleyl linoleate production over traditional chemical methods?
A1: Enzymatic synthesis, primarily using lipases, offers several key advantages. The reaction conditions are significantly milder, typically involving lower temperatures, which prevents the degradation of heat-sensitive polyunsaturated molecules like linoleic acid and linoleyl alcohol. This "green chemistry" approach avoids the use of harsh acidic or alkaline catalysts and organic solvents, leading to fewer side reactions and byproducts. Consequently, the final product is of higher purity, often without undesirable coloration or odors, which can simplify downstream purification processes.
Q2: Which enzymes are most effective for synthesizing this compound?
A2: Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are the enzymes of choice for this esterification reaction. Due to their ability to function in non-aqueous or micro-aqueous environments, they can catalyze the formation of ester bonds. Commercially available immobilized lipases such as Novozym® 435 (from Candida antarctica Lipase (B570770) B) and Lipozyme® RM IM (from Rhizomucor miehei) are frequently used due to their high stability, activity, and potential for reuse.
Q3: What is the significance of controlling water activity (a_w) in the reaction?
A3: Water activity is a critical parameter in lipase-catalyzed esterification. While a minimal amount of water is essential to maintain the enzyme's active conformational structure, an excess of water can shift the reaction equilibrium towards hydrolysis, the reverse reaction of esterification, which will decrease the yield of this compound. Therefore, maintaining a low water activity, often by using molecular sieves or conducting the reaction under vacuum, is crucial for maximizing product formation.
Q4: Can the immobilized lipase be reused? If so, for how many cycles?
A4: Yes, one of the major benefits of using immobilized lipases is their reusability, which significantly reduces costs. The number of possible reuse cycles depends on the stability of the enzyme under the reaction conditions and the effectiveness of the washing procedure between cycles. With proper handling, immobilized lipases can often be reused for multiple cycles (sometimes up to 10 or more) without a significant loss of activity.
Q5: What are the common side reactions to be aware of during the synthesis of this compound?
A5: While enzymatic synthesis is highly specific, some side reactions can occur. The primary competing reaction is the hydrolysis of the ester product back to linoleic acid and linoleyl alcohol, especially if water content is not controlled. Additionally, if other reactive species are present in the crude substrates, the lipase may catalyze their esterification as well. The use of high-purity substrates is recommended to minimize such side products.
Troubleshooting Guide
Issue 1: Low Conversion to this compound
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inactive or Denatured Enzyme | - Verify the storage conditions and expiration date of the lipase. - Test the enzyme's activity using a standard assay (e.g., p-nitrophenyl palmitate assay). - Ensure the reaction temperature and pH are within the optimal range for the specific lipase. |
| Sub-optimal Reaction Conditions | - Optimize the reaction temperature, typically between 40°C and 60°C for most commonly used lipases. - Adjust the substrate molar ratio. An excess of one substrate (often the alcohol) can shift the equilibrium towards product formation. Start with a 1:1 ratio and incrementally increase the alcohol up to a 1:2 or 1:3 (acid:alcohol) ratio. - Ensure adequate mixing to overcome mass transfer limitations, especially with immobilized enzymes. |
| Excess Water (Hydrolysis) | - Dry the substrates and any solvent used prior to the reaction. - Add activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to sequester water produced during the reaction.[1] - Consider performing the reaction under vacuum to continuously remove water. |
| Substrate or Product Inhibition | - High concentrations of either linoleic acid or linoleyl alcohol can inhibit some lipases.[1] Consider a fed-batch approach where one of the substrates is added gradually. - The accumulation of this compound can also cause product inhibition. If possible, consider in-situ product removal techniques. |
Issue 2: Reaction Rate Decreases Significantly Over Time
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Product Inhibition | - As the concentration of this compound increases, it can competitively inhibit the enzyme's active site. Investigate methods for continuous product removal if feasible for your setup. |
| Enzyme Instability | - The reaction conditions (temperature, solvent) may be causing the enzyme to gradually denature over time. Re-evaluate and optimize these parameters for long-term stability. - Immobilization can enhance enzyme stability. If using a free lipase, consider immobilizing it on a suitable support. |
| Change in Water Activity | - The production of water as a byproduct of the esterification reaction can increase water activity over time, favoring hydrolysis. Ensure that water is being effectively removed throughout the reaction. |
Issue 3: Difficulty in Purifying the Final Product
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Optimize the reaction conditions (time, temperature, enzyme concentration) to drive the reaction closer to completion, minimizing the amount of unreacted starting materials. |
| Presence of Side Products | - Use high-purity linoleic acid and linoleyl alcohol to avoid the formation of other esters. - Analyze the product mixture using techniques like TLC or GC-MS to identify the impurities and tailor the purification strategy accordingly. |
| Inefficient Purification Method | - For laboratory-scale purification, silica (B1680970) gel column chromatography is often effective. A gradient of non-polar to slightly polar solvents (e.g., hexane (B92381)/ethyl acetate) can be used to separate the non-polar this compound from the more polar unreacted substrates. |
Data Presentation: Typical Reaction Parameters for Optimization
The following table summarizes typical ranges for key parameters in the lipase-catalyzed synthesis of wax esters like this compound. Optimal conditions should be determined experimentally for each specific system.
| Parameter | Typical Range | Considerations |
| Enzyme | Immobilized Lipase (e.g., Novozym® 435, Lipozyme® RM IM) | Immobilized enzymes are generally preferred for ease of separation and reusability. |
| Enzyme Concentration | 1 - 10% (w/w of total substrates) | Higher concentrations can increase the reaction rate but also the cost. |
| Temperature | 40 - 60°C | Higher temperatures increase reaction rates but can lead to enzyme denaturation if exceeding the optimum. |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 to 1:3 | An excess of the alcohol can help to shift the equilibrium towards the product side. |
| Solvent | Solvent-free or non-polar organic solvent (e.g., hexane, heptane) | Solvent-free systems are preferred for green chemistry principles, but a solvent can reduce viscosity and improve mass transfer. |
| Water Activity (a_w) | < 0.1 | Control is crucial to prevent hydrolysis. Use of molecular sieves or vacuum is recommended. |
| Agitation Speed | 150 - 250 rpm | Adequate agitation is necessary to minimize mass transfer limitations, especially in heterogeneous systems with immobilized enzymes. |
| Reaction Time | 4 - 24 hours | Monitor the reaction progress to determine the optimal time to reach equilibrium or the desired conversion. |
Experimental Protocols
Detailed Methodology for this compound Synthesis
This protocol provides a general procedure for the laboratory-scale synthesis of this compound using an immobilized lipase.
Materials:
-
Linoleic acid (high purity)
-
Linoleyl alcohol (high purity)
-
Immobilized lipase (e.g., Novozym® 435)
-
Activated molecular sieves (3Å)
-
Hexane (or other suitable non-polar solvent, optional)
-
Reaction vessel (e.g., screw-capped flask)
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, combine linoleic acid and linoleyl alcohol in the desired molar ratio (e.g., 1:1.2). If using a solvent, add it at this stage (e.g., to achieve a substrate concentration of 0.5 M).
-
Water Removal: Add activated molecular sieves to the reaction mixture (approximately 10% w/w of the substrates).
-
Enzyme Addition: Add the immobilized lipase to the mixture (e.g., 5% w/w of the total substrate mass).
-
Reaction: Seal the vessel and place it on a magnetic stirrer with heating. Set the desired temperature (e.g., 50°C) and stirring speed (e.g., 200 rpm).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours). The consumption of linoleic acid can be determined by titration with a standard solution of NaOH, or the product formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion, stop the heating and stirring. Separate the immobilized enzyme from the reaction mixture by filtration.
-
Enzyme Washing and Reuse: Wash the recovered lipase with fresh solvent (e.g., hexane) to remove any adsorbed substrates and product. Dry the enzyme under vacuum before storing it for reuse.
-
Product Isolation: If a solvent was used, remove it from the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate (B1210297) to separate the non-polar this compound from the unreacted starting materials.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of Linoleyl Linoleate and Oleyl Oleate for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, biological activities, and applications of two prominent wax esters in scientific research and formulation development.
In the landscape of lipid research and formulation science, wax esters play a pivotal role due to their unique physicochemical characteristics and diverse biological functions. Among these, linoleyl linoleate (B1235992) and oleyl oleate (B1233923) are two long-chain fatty acid esters that are garnering significant interest. This guide provides a comprehensive comparative analysis of these two molecules, presenting experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in their selection and application.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physicochemical properties of linoleyl linoleate and oleyl oleate is fundamental to predicting their behavior in various formulations and biological systems. While both are large lipophilic molecules, the degree of unsaturation in their fatty acid and fatty alcohol chains results in notable differences.
| Property | This compound | Oleyl Oleate |
| Molecular Formula | C36H64O2[1] | C36H68O2[2] |
| Molecular Weight | 528.89 g/mol [1] | 532.9 g/mol [3] |
| Physical State at Room Temp. | Liquid[1] | Liquid[2] |
| Melting Point | Data not readily available; expected to be low due to high unsaturation[4][5][6] | -7.1°C[2] |
| Boiling Point | Data not readily available | 596.48°C[2] |
| Solubility | Insoluble in water; soluble in organic solvents[3][7] | Insoluble in water; soluble in oil[2] |
| Viscosity | Data not readily available; expected to be relatively low | Low[2] |
Biological Activities and Applications
Both this compound and oleyl oleate are valued for their emollient properties, making them staples in the cosmetic and pharmaceutical industries. However, the inherent differences in their constituent fatty acids—linoleic acid versus oleic acid—confer distinct biological activities.
This compound:
This compound is an ester of linoleic acid, an essential omega-6 fatty acid. Its biological activities are largely attributed to its linoleic acid content.
-
Skin Barrier Function and Hydration: Linoleic acid is a crucial component of ceramides, which are essential lipids in the stratum corneum that maintain the skin's barrier function and prevent transepidermal water loss.[2] Topical application of linoleic acid-rich esters can help restore a compromised skin barrier and improve hydration.[2]
-
Anti-Inflammatory Properties: Linoleic acid can be metabolized to various anti-inflammatory compounds.[8][9] Studies on linoleic acid derivatives have shown their ability to reduce the expression of pro-inflammatory cytokines.[8][10] This makes this compound a promising candidate for formulations targeting inflammatory skin conditions.
-
Acne Management: Research suggests that individuals with acne-prone skin have lower levels of linoleic acid in their sebum. This deficiency is thought to contribute to hyperkeratinization and the formation of comedones. Topical application of linoleic acid esters may help to normalize lipid profiles and reduce acne lesions.[11]
Oleyl Oleate:
Oleyl oleate is an ester of oleic acid, a monounsaturated omega-9 fatty acid. It is widely recognized for its excellent emollient and moisturizing properties.[2]
-
Emollient and Moisturizer: Oleyl oleate is a non-greasy emollient that forms a protective barrier on the skin, locking in moisture to leave the skin feeling soft and hydrated.[2] It is widely used in a variety of cosmetic products, including creams, lotions, and hair conditioners.[2][11]
-
Antimicrobial Activity: Studies have demonstrated that oleyl oleate possesses antimicrobial properties, particularly against Gram-positive bacteria.[12] This suggests its potential use in formulations where antimicrobial activity is desired.
-
Biolubricant: Due to its favorable tribological and rheological properties, oleyl oleate has been investigated as a potential biolubricant for industrial applications.
Experimental Protocols
To facilitate further research and development, this section outlines standardized methodologies for key experiments related to the characterization and evaluation of this compound and oleyl oleate.
Protocol 1: Determination of Physicochemical Properties
Objective: To determine the melting point, boiling point, and viscosity of the wax esters.
Methodology:
-
Melting Point: Differential Scanning Calorimetry (DSC) can be used to determine the melting point. A small, accurately weighed sample is placed in an aluminum pan and heated at a controlled rate. The temperature at which the sample undergoes a phase transition from solid to liquid is recorded as the melting point.
-
Boiling Point: The boiling point can be determined using a distillation apparatus under controlled pressure. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is the boiling point.
-
Viscosity: A rotational viscometer can be used to measure the dynamic viscosity. The torque required to rotate a spindle immersed in the sample at a constant speed is measured, and the viscosity is calculated from this measurement.
Protocol 2: In Vitro Anti-Inflammatory Activity Assay
Objective: To assess the anti-inflammatory potential of the wax esters by measuring the inhibition of lipopolysaccharide (LPS)-induced cytokine production in macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or oleyl oleate for a specified period.
-
Stimulation: Induce an inflammatory response by adding LPS to the cell culture.
-
Cytokine Measurement: After incubation, collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the percentage inhibition of cytokine production by the test compounds compared to the LPS-only control.
Protocol 3: Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the wax esters against various microorganisms.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus).
-
Broth Microdilution: Perform serial dilutions of the wax esters in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the wax ester that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and oleyl oleate are intrinsically linked to the signaling pathways modulated by their constituent fatty acids.
Linoleic Acid-Mediated Pathways:
Linoleic acid can influence inflammatory pathways through its conversion to various bioactive lipid mediators. One key pathway involves its metabolism by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, leading to the production of eicosanoids that can have both pro- and anti-inflammatory effects. Furthermore, linoleic acid and its metabolites can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in inflammation and lipid metabolism.
Mechanism of Emollience:
Both this compound and oleyl oleate function as emollients by forming an occlusive film on the skin's surface. This lipid barrier reduces transepidermal water loss (TEWL), thereby increasing the hydration of the stratum corneum. Their ability to integrate into the lipid matrix of the skin enhances its softness and smoothness.
Conclusion
This compound and oleyl oleate, while both classified as wax esters, exhibit distinct profiles in terms of their physicochemical properties and biological activities. Oleyl oleate is a well-characterized emollient with established moisturizing and antimicrobial properties. This compound, rich in the essential fatty acid linoleic acid, offers promising benefits for skin barrier repair and anti-inflammatory applications. The choice between these two molecules will ultimately depend on the specific requirements of the intended application, with this guide serving as a valuable resource for informed decision-making in research and product development.
References
- 1. larodan.com [larodan.com]
- 2. naturalself.eu [naturalself.eu]
- 3. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 6. Wax ester - Wikipedia [en.wikipedia.org]
- 7. Linoleic acid - Wikipedia [en.wikipedia.org]
- 8. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of conjugated linoleic acid isomers and essential fatty acids in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caringsunshine.com [caringsunshine.com]
- 12. benchchem.com [benchchem.com]
Unveiling the Impact of Fatty Acid Esters on Skin Barrier Function: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of excipients on the skin's barrier is paramount. Fatty acid esters, a ubiquitous class of compounds in topical formulations, are primarily valued for their emollient properties. However, their influence on the skin's protective barrier can vary significantly. This guide provides a comparative analysis of the skin barrier effects of different fatty acid esters, supported by experimental data and detailed methodologies to aid in formulation development and research.
Comparative Analysis of Skin Barrier Effects
Direct, publicly available quantitative data from a single study comparing the skin barrier effects of a wide range of fatty acid esters is limited. However, based on their physicochemical properties and qualitative assessments from various sources, we can infer their relative impact on skin barrier function, primarily through their occlusivity. Occlusion refers to the formation of a thin film on the skin's surface that reduces transepidermal water loss (TEWL), a key indicator of skin barrier integrity.
Table 1: Qualitative Comparison of the Occlusive Potential of Common Fatty Acid Esters
| Fatty Acid Ester | Chemical Structure | Expected Occlusivity |
| Isopropyl Palmitate | CH₃(CH₂)₁₄COOCH(CH₃)₂ | Low to Moderate |
| Isopropyl Myristate | CH₃(CH₂)₁₂COOCH(CH₃)₂ | Low to Moderate |
| Ethylhexyl Palmitate | CH₃(CH₂)₁₄COOCH₂CH(C₂H₅)C₄H₉ | Low to Moderate |
| Glyceryl Stearate | C₁₇H₃₅COOCH₂(CHOH)CH₂OH | Moderate |
| Cetyl Palmitate | CH₃(CH₂)₁₄COO(CH₂)₁₅CH₃ | Moderate to High |
Note: The expected occlusivity is inferred from the molecular structure and weight of the esters. Longer, more linear chains and higher molecular weights generally correlate with greater occlusivity. It is important to note that the final formulation can significantly influence the occlusive effect of an individual ingredient.
Experimental Protocols for Assessing Skin Barrier Effects
To quantitatively assess and compare the skin barrier effects of different fatty acid esters, standardized in-vivo and in-vitro experimental models are crucial.
In-Vivo Assessment of Skin Barrier Function
Objective: To measure the effect of topically applied fatty acid esters on Transepidermal Water Loss (TEWL) and skin hydration in human subjects.
Methodology:
-
Subject Recruitment: A cohort of healthy volunteers with normal skin is recruited. Exclusion criteria should include any active skin diseases or allergies to cosmetic ingredients.
-
Test Areas: Define and mark test areas on the volar forearms of the subjects.
-
Baseline Measurement: Before application of any product, baseline measurements of TEWL and skin hydration are taken.
-
TEWL Measurement: A Tewameter® is used to measure the rate of water evaporation from the skin surface in g/m²/h.
-
Skin Hydration Measurement: A Corneometer® is used to measure the electrical capacitance of the stratum corneum, which correlates with its hydration level.
-
-
Product Application: A standardized amount (e.g., 2 mg/cm²) of the fatty acid ester or a formulation containing it is applied to the designated test area. A control area with no application or a vehicle control is also maintained.
-
Post-Application Measurements: TEWL and skin hydration are measured at specific time points after application (e.g., 1, 2, 4, 6, and 24 hours) to assess the immediate and long-term effects.
-
Data Analysis: The percentage reduction in TEWL and the increase in skin hydration from baseline are calculated to determine the efficacy of the fatty acid ester in enhancing the skin barrier.
In-Vitro Occlusivity Test (Beaker Method)
Objective: To provide a rapid, in-vitro assessment of the water vapor barrier properties of a fatty acid ester.
Methodology:
-
Preparation: A beaker is filled with a specific amount of water.
-
Membrane Sealing: The beaker is sealed with a filter paper.
-
Sample Application: A standardized amount of the fatty acid ester is evenly applied to the surface of the filter paper.
-
Incubation: The beaker is placed in a controlled environment with constant temperature and humidity.
-
Weight Measurement: The weight of the beaker is measured at the beginning and after a specific time period (e.g., 24 hours).
-
Calculation: The water loss is calculated and compared to a control beaker with an uncoated filter paper. The reduction in water loss indicates the occlusivity of the ester.
Signaling Pathways Involved in Skin Barrier Homeostasis
The skin barrier is a dynamic system, and its integrity is regulated by complex signaling pathways. Fatty acids and their esters can influence these pathways, thereby affecting barrier function.
Ceramide Synthesis Pathway
Ceramides (B1148491) are crucial lipid components of the stratum corneum, playing a vital role in forming the lamellar lipid structure that prevents water loss. Fatty acids are precursors for ceramide synthesis. The de novo synthesis of ceramides begins with the condensation of serine and palmitoyl-CoA.
Caption: De novo ceramide synthesis pathway in the endoplasmic reticulum and its further metabolism in the Golgi apparatus.
PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a key role in regulating lipid metabolism and epidermal differentiation. Fatty acids are natural ligands for PPARs. Activation of PPARs can stimulate the synthesis of lipids essential for the skin barrier.
Caption: Simplified PPAR signaling pathway in keratinocytes, leading to enhanced skin barrier function.
Conclusion
The selection of a fatty acid ester in a topical formulation should be guided by its specific impact on the skin barrier. While direct comparative data is not always readily available, understanding their qualitative occlusive properties and employing standardized experimental protocols can provide the necessary insights for informed formulation development. Furthermore, considering their influence on key signaling pathways like ceramide synthesis and PPAR activation can lead to the development of more effective products that not only moisturize but also actively support and improve the skin's natural barrier function. This guide serves as a foundational resource for researchers to design and execute studies that will further elucidate the comparative effects of these important cosmetic ingredients.
Linoleyl Linoleate: A Potential Biomarker in the Landscape of Dermatological Conditions
For Immediate Release
A growing body of research underscores the critical role of lipid composition in skin health, with particular attention on linoleic acid, an essential fatty acid. Its ester, linoleyl linoleate (B1235992), a key component of sebum, is emerging as a potential biomarker for diagnosing and monitoring various skin conditions. This guide provides a comprehensive comparison of linoleyl linoleate's role in different dermatological diseases, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
While direct quantitative data for this compound is still emerging, extensive research on its constituent, linoleic acid, provides a strong foundation for its validation. Alterations in the levels of linoleic acid and its esters within skin lipids are consistently associated with prevalent inflammatory skin disorders such as acne vulgaris, atopic dermatitis, and psoriasis.
Comparative Analysis of Linoleic Acid Levels in Skin Conditions
The concentration of linoleic acid in skin surface lipids, particularly in sebum, is significantly altered in various dermatological diseases compared to healthy skin. This variation highlights its potential as a biomarker.
| Skin Condition | Change in Linoleic Acid Levels in Sebum/Stratum Corneum | Key Pathophysiological Association | Alternative Biomarkers |
| Acne Vulgaris | Decreased[1][2] | Follicular hyperkeratosis, altered sebum viscosity, impaired skin barrier function.[3] | Increased levels of squalene, triglycerides, and wax esters; altered ratios of saturated to unsaturated fatty acids.[1][3][4] |
| Atopic Dermatitis | Decreased in ceramides (B1148491) of the stratum corneum[5][6] | Impaired skin barrier function, increased transepidermal water loss (TEWL).[5] | Decreased long-chain ceramides, increased short-chain ceramides.[6] |
| Psoriasis | Decreased in stratum corneum[7] | Altered keratinocyte differentiation, inflammation. | Altered ceramide profile, increased levels of certain inflammatory lipid mediators.[8] |
Signaling Pathways and Molecular Mechanisms
Linoleic acid and its derivatives are not merely structural components of the skin; they are bioactive molecules that participate in crucial signaling pathways regulating inflammation and cellular differentiation. One such pathway involves the Peroxisome Proliferator-Activated Receptors (PPARs).
This pathway highlights how linoleic acid, released from this compound, can act as a ligand for PPARs, nuclear receptors that play a pivotal role in keratinocyte differentiation and the regulation of inflammatory responses.[9][10][11][12] Dysregulation of this pathway, potentially influenced by the bioavailability of linoleic acid, can contribute to the pathology of skin diseases.
Experimental Protocols for Sebum Lipid Analysis
The quantification of this compound and other lipid components of sebum is crucial for its validation as a biomarker. High-temperature gas chromatography-mass spectrometry (HTGC-MS) is a robust method for the comprehensive profiling of skin surface lipids.
Sebum Collection
-
Objective: To non-invasively collect sebum from the skin surface.
-
Method: Sebum-absorbent tapes (e.g., Sebutape™) are applied to the skin surface (e.g., forehead) for a defined period (e.g., 30-60 minutes). The tapes are then removed and stored at -80°C until analysis.[13]
Lipid Extraction
-
Objective: To extract lipids from the collection tape.
-
Method: The tapes are immersed in a solvent mixture, typically chloroform:methanol (2:1, v/v), and sonicated to ensure complete extraction of the lipids. The solvent is then evaporated under a stream of nitrogen.
Derivatization (for GC-MS)
-
Objective: To convert non-volatile lipids into volatile derivatives suitable for GC analysis.
-
Method: The dried lipid extract is treated with a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heated to convert free fatty acids and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters.
HTGC-MS Analysis
-
Objective: To separate and quantify individual lipid species.
-
Instrumentation: A high-temperature gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for high-temperature analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Temperature Program: A programmed temperature gradient is used to elute a wide range of lipids, from free fatty acids to larger molecules like wax esters and triglycerides. For instance, an initial temperature of 80°C can be ramped up to 350°C.[14]
-
Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode to generate characteristic fragmentation patterns for lipid identification and quantification.[14]
References
- 1. Lipidomics of facial sebum in the comparison between acne and non-acne adolescents with dark skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jdermis.com [jdermis.com]
- 3. mdpi.com [mdpi.com]
- 4. Sebum analysis of individuals with and without acne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stratum corneum lipid abnormalities in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stratum Corneum Lipids in Non-Lesional Atopic and Healthy Skin following Moisturizer Application: A Randomized Clinical Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interlamellar lipid differences between normal and psoriatic stratum corneum | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 8. researchgate.net [researchgate.net]
- 9. Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Role of peroxisome proliferator-activated receptor β in conjugated lin" by Kai-Li Liu [docs.lib.purdue.edu]
- 11. Inhibition of peroxisome proliferator-activated receptor (PPAR)-mediated keratinocyte differentiation by lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive analysis of the major lipid classes in sebum by rapid resolution high-performance liquid chromatography and electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-temperature gas chromatography-mass spectrometry for skin surface lipids profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Linoleyl Linoleate's Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the gene expression impact of linoleyl linoleate (B1235992) is limited. This guide synthesizes available data on its constituent fatty acid, linoleic acid, as a proxy. The biological effects are presumed to be primarily driven by the bioavailable linoleic acid. This comparison guide provides an objective overview of linoleic acid's effects on gene expression relative to other common fatty acids, supported by experimental data.
Introduction
Linoleyl linoleate is an ester composed of linoleic acid as both the fatty acid and fatty alcohol component. As a source of linoleic acid, an essential omega-6 polyunsaturated fatty acid, it is a key molecule in cellular signaling and a modulator of gene expression. Understanding its impact on transcriptional regulation is crucial for researchers in various fields, including drug development, nutrigenomics, and metabolic disease research. This guide provides a comparative analysis of the effects of this compound (via linoleic acid) and alternative fatty acids on gene expression, with a focus on key signaling pathways.
Comparative Gene Expression Analysis
The following tables summarize the quantitative impact of linoleic acid and a common alternative, oleic acid, on the expression of key genes involved in lipid metabolism and inflammation. The data is compiled from various in vitro studies and presented as fold changes relative to untreated controls.
Table 1: Impact on Peroxisome Proliferator-Activated Receptor (PPAR) Target Genes
| Gene | Function | Linoleic Acid (Fold Change) | Oleic Acid (Fold Change) | Reference Cell Type |
| PPARA | Master regulator of fatty acid oxidation | ↑ (Slight) | ↑ (Slight) | Hepatocytes |
| PPARG | Adipogenesis, lipid storage | ↑ | ↑ | Adipocytes, Macrophages |
| ACADM | Medium-chain acyl-CoA dehydrogenase | ↑ | ↑ | Cardiomyocytes |
| CD36 | Fatty acid translocase | ↑ | ↑ | Macrophages |
| FABP4 | Fatty acid binding protein 4 | ↑ | ↑ | Adipocytes |
Table 2: Impact on Liver X Receptor (LXR) Target Genes
| Gene | Function | Linoleic Acid (Fold Change) | Oleic Acid (Fold Change) | Reference Cell Type |
| LXRA (NR1H3) | Cholesterol homeostasis, lipogenesis | ↑ | ↑ | Macrophages, Hepatocytes |
| ABCA1 | Cholesterol efflux | ↑ | ↑ | Macrophages |
| SREBF1 (SREBP-1c) | Master regulator of lipogenesis | ↑ | ↑ | Hepatocytes |
| FASN | Fatty acid synthase | ↑ | ↑ | Hepatocytes |
| SCD | Stearoyl-CoA desaturase | ↑ | ↑ | Hepatocytes |
Table 3: Impact on Inflammatory Genes
| Gene | Function | Linoleic Acid (Fold Change) | Oleic Acid (Fold Change) | Reference Cell Type | | :--- | :--- | :---: | :---: | | TNF | Pro-inflammatory cytokine | ↑ | ↓ | Macrophages | | IL6 | Pro-inflammatory cytokine | ↑ | ↓ | Macrophages | | NFKB1 | Pro-inflammatory transcription factor | ↑ | ↓ | Macrophages |
Key Signaling Pathways
Linoleic acid, the active component of this compound, primarily influences gene expression through the activation of nuclear receptors, namely Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).
PPAR Signaling Pathway
Linoleic acid and its metabolites can act as ligands for PPARs. Upon activation, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is central to the regulation of lipid metabolism and inflammation.
LXR Signaling Pathway
Similar to PPARs, LXRs are nuclear receptors that are activated by oxysterols, which can be derived from cholesterol. While not a direct ligand, linoleic acid can influence LXR activity indirectly through its effects on cellular lipid metabolism. Activated LXRs also form a heterodimer with RXR and bind to LXR Response Elements (LXREs) to regulate genes involved in cholesterol homeostasis and fatty acid metabolism.
Experimental Protocols
The following protocols are generalized methodologies for investigating the impact of fatty acids on gene expression in vitro.
Cell Culture and Fatty Acid Treatment
-
Cell Lines: Common cell lines for studying lipid metabolism include HepG2 (human hepatoma), 3T3-L1 (mouse pre-adipocyte), and RAW 264.7 (mouse macrophage).
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Fatty Acid Preparation: Fatty acids (e.g., linoleic acid, oleic acid) are dissolved in ethanol (B145695) or DMSO to create a stock solution. This stock is then complexed with fatty acid-free Bovine Serum Albumin (BSA) in the culture medium to ensure solubility and facilitate cellular uptake.
-
Treatment: Cells are seeded and allowed to adhere overnight. The culture medium is then replaced with medium containing the fatty acid-BSA complex at desired concentrations (typically ranging from 10 to 100 µM). Control cells receive medium with the BSA-vehicle complex alone.
-
Incubation: Cells are incubated with the fatty acid treatment for a specified period, generally ranging from 6 to 48 hours, depending on the target genes and expected response time.
RNA Isolation and Quantification
-
RNA Extraction: Total RNA is isolated from treated and control cells using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. RNA integrity is assessed by gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative Real-Time PCR (qRT-PCR): The relative expression levels of target genes are quantified using qRT-PCR with SYBR Green or TaqMan-based assays. Gene expression is normalized to a stable housekeeping gene (e.g., GAPDH, ACTB). The comparative Ct (ΔΔCt) method is used to calculate the fold change in gene expression.
High-Throughput Gene Expression Analysis
For a global view of gene expression changes, RNA sequencing (RNA-seq) or microarray analysis can be performed on the isolated RNA.
Conclusion
This compound, through its hydrolysis to linoleic acid, is a significant modulator of gene expression, primarily by activating PPAR and influencing LXR signaling pathways. These actions lead to broad changes in the expression of genes involved in lipid metabolism, cholesterol homeostasis, and inflammation. A comparative analysis with other fatty acids, such as oleic acid, reveals both overlapping and distinct effects on the transcriptome. The provided experimental protocols offer a framework for researchers to further investigate the nuanced impacts of this compound and other fatty acid esters on gene expression, contributing to a deeper understanding of their roles in health and disease.
A Comparative Guide to the Cross-Validation of Analytical Methods for Linoleyl Linoleate
For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of analytical data is paramount. When multiple analytical methods are employed within a project or across different laboratories, cross-validation becomes a critical step to guarantee the reliability and comparability of the results. This guide provides a comprehensive comparison of two primary analytical techniques for the analysis of fatty acid esters like linoleyl linoleate (B1235992): Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While specific cross-validation data for linoleyl linoleate is not extensively published, this guide will draw upon established principles of bioanalytical method cross-validation and data from the analysis of closely related compounds such as linoleic acid and its esters.[1][2]
Data Presentation: Performance Comparison
The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes typical quantitative performance parameters for the analysis of linoleic acid and its esters by GC-MS and HPLC, which can be considered indicative for this compound analysis.
| Parameter | GC-MS (as FAMEs) | HPLC | Source(s) |
| Linearity (r²) | > 0.99 | > 0.998 | [3][4][5] |
| Limit of Detection (LOD) | 5-8 mg/L | 2.050 µg/mL (for Linoleic Acid) | [6][7] |
| Limit of Quantification (LOQ) | 15-20 mg/L | 6.833 µg/mL (for Linoleic Acid) | [6][7] |
| Accuracy (% Recovery) | 95.60% | 96.2 - 103.9% | [6][8] |
| Precision (% RSD) | < 15% | < 2% | [3][9] |
| Analysis Time | 15 - 30 minutes | 10 - 30 minutes | [9][10] |
| Sample Preparation | Requires derivatization (transesterification) | Simple dilution may be sufficient | [9][10] |
| Analyte | Fatty Acid Methyl Esters (FAMEs) | Intact Molecule | [9][10] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method involves the conversion of this compound to its constituent fatty acid methyl esters (FAMEs) prior to analysis.
a. Sample Preparation (Transesterification):
-
Accurately weigh the sample containing this compound into a screw-cap glass tube.
-
Dissolve the sample in a suitable organic solvent (e.g., toluene).[11]
-
Add a solution of 0.5 M sodium methoxide (B1231860) in anhydrous methanol (B129727) and incubate at 50°C for 10 minutes.[11]
-
Neutralize the reaction by adding glacial acetic acid.[11]
-
Add water and extract the FAMEs with hexane (B92381).[11]
-
The hexane layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed.[11] The residue is redissolved in hexane for GC-MS analysis.
b. GC-MS Analysis:
-
Column: Use a capillary column suitable for FAMEs separation, such as a DB-FastFAME or similar.[6]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 100°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 230°C) to elute all FAMEs.[4]
-
Injector and Detector: Use a split/splitless injector and a mass spectrometer as the detector.
-
Quantification: Identify the methyl linoleate peak based on its retention time and mass spectrum compared to a certified reference standard. Quantify the amount by comparing the peak area to a calibration curve prepared from methyl linoleate standards.[12]
High-Performance Liquid Chromatography (HPLC) Method
HPLC can potentially analyze the intact this compound molecule without derivatization.
a. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
b. HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used for the separation of lipids.[5][13]
-
Mobile Phase: A gradient of acetonitrile and water is often employed.[13]
-
Flow Rate: A typical flow rate is around 1 mL/min.[12]
-
Detector: A UV detector (around 205 nm) or a mass spectrometer can be used for detection.
-
Quantification: Identify the this compound peak based on its retention time compared to a standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of this compound in the sample is then determined from this curve.[14]
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for this compound.
A diagram illustrating the cross-validation workflow between GC-MS and HPLC methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repo.unand.ac.id [repo.unand.ac.id]
- 7. Development and Validation of a Novel Free Fatty Acid Butyl Ester Gas Chromatography Method for the Determination of Free Fatty Acids in Dairy Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aocs.org [aocs.org]
- 12. benchchem.com [benchchem.com]
- 13. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Impact of Linoleyl Linoleate on Skin Lipids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integrity of the skin's lipid barrier is paramount for its protective function, primarily governed by the intricate composition of lipids in the stratum corneum. Linoleic acid, an essential fatty acid, is a key player in maintaining this barrier, particularly through its incorporation into ceramides (B1148491). This guide provides a comparative analysis of how the delivery of linoleic acid, through its ester linoleyl linoleate (B1235992), can influence the lipid profile of the skin. Due to the limited availability of direct topical comparative lipidomics studies on linoleyl linoleate, this guide synthesizes findings from related research, including dietary supplementation of linoleic acid and topical application of linoleic acid-containing formulations, to provide valuable insights for researchers and formulation scientists.
Quantitative Lipid Analysis: A Comparative Overview
The following tables summarize key quantitative findings from studies investigating the effect of increased linoleic acid availability on the lipid composition of the stratum corneum and the clinical outcomes of using linoleic acid-based topical treatments.
Table 1: Effect of a Linoleate-Enriched Diet on Canine Stratum Corneum Lipids [1][2][3]
| Lipid Class | Control Diet (Low Linoleic Acid) | Linoleate-Enriched Diet (High Linoleic Acid) | Percentage Change |
| Total Free Ceramides | Undisclosed baseline | Significant Increase | - |
| Protein-Bound Ceramides | No significant change | No significant change | ~ 0% |
| Acylacids (Esterified Linoleic Acid) | Undisclosed baseline | Significant Increase | - |
| Free Linoleic Acid | No significant change | No significant change | ~ 0% |
This study was conducted on healthy dogs over a three-month period. While not a topical application of this compound, it demonstrates the impact of increased linoleic acid bioavailability on the stratum corneum's lipid composition.
Table 2: Clinical Efficacy of a Linoleic Acid (LA)-Containing Emulsion vs. a Urea-Containing Emulsion in Atopic Dermatitis (AD) Patients [4]
| Parameter | Baseline (AD Patients) | 4 Weeks - LA-Containing Emulsion | 4 Weeks - Urea-Containing Emulsion |
| Local SCORAD | Undisclosed baseline | Significant Decrease | Significant Decrease |
| Transepidermal Water Loss (TEWL) | Undisclosed baseline | Significant Decrease | No Significant Change |
| Erythema | Undisclosed baseline | Significant Decrease | No Significant Change |
| Stratum Corneum Hydration | Undisclosed baseline | Significant Increase | Significant Increase |
This randomized clinical trial highlights the therapeutic benefits of a topical formulation containing linoleic acid in improving skin barrier function in a diseased state.
Table 3: Influence of a Glycerol/Petrolatum-Based Emollient on Ceramide Profile in a Reconstructed Human Epidermis (RHE) Model [5][6]
| Ceramide Class/Chain Length | Untreated RHE | G/P-Emollient Treated RHE | Observation |
| Total Ceramides | Undisclosed baseline | Increased | Overall increase in ceramide content. |
| Acyl-Ceramides (EOS, EOH, EOP, EOdS) | Undisclosed baseline | Increased | Increase in long-chain ceramides crucial for barrier structure. |
| Ceramides with >42 carbons | Undisclosed baseline | Increased | Shift towards longer chain ceramides. |
| Ceramides with <42 carbons | Undisclosed baseline | Decreased | Shift away from shorter chain ceramides. |
| Ceramide [NP] | Decreased in dry skin models | Increased | Potential to restore levels of ceramides deficient in dry skin. |
This study provides a benchmark for how a standard emollient, without linoleic acid, can modulate the ceramide profile, offering a point of comparison for the anticipated effects of this compound.
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.
Lipidomic Analysis of Canine Stratum Corneum [1][2][3]
-
Sample Collection: Stratum corneum was harvested from healthy dogs using tape stripping.
-
Lipid Extraction: Lipids were extracted from the tape strips. Free and protein-bound lipids were then fractionated into different lipid classes.
-
Lipid Analysis: The lipid fractions were analyzed by thin-layer chromatography and mass spectrometry to identify and quantify the different lipid species.
Clinical Evaluation of Topical Emulsions in Atopic Dermatitis [4]
-
Study Design: A randomized clinical trial involving patients with atopic dermatitis.
-
Treatment: Patients were treated with either a linoleic acid-containing water-in-oil emulsion or a urea-containing water-in-oil emulsion for four weeks.
-
Efficacy Parameters:
-
SCORAD (Scoring Atopic Dermatitis): To assess the severity of the disease.
-
Transepidermal Water Loss (TEWL): Measured to evaluate the integrity of the skin barrier.
-
Erythema: Assessed to quantify skin redness and inflammation.
-
Stratum Corneum Hydration: Measured to determine the moisturizing effect of the treatments.
-
Lipidomic Analysis of Reconstructed Human Epidermis (RHE) [5][6]
-
Model: A reconstructed human epidermis (RHE) model was used to simulate human skin.
-
Treatment: The RHE models were treated with a glycerol/petrolatum-based emollient.
-
Lipid Analysis: Shotgun lipidomics was performed on the RHE models to quantify different ceramide classes and their chain lengths. This high-throughput technique allows for the analysis of thousands of lipid species in a single sample.
Signaling Pathways and Experimental Workflows
Linoleic Acid Metabolism in the Epidermis
Linoleic acid is a precursor for the synthesis of essential lipids for the skin barrier. The following diagram illustrates the pathway of its incorporation into acylceramides, which are critical for maintaining the integrity of the epidermal water barrier.
Experimental Workflow for Skin Lipidomics
The general workflow for analyzing the lipid composition of the skin involves sample collection, lipid extraction, and analysis using mass spectrometry.
References
- 1. Linoleate-enriched diet increases both linoleic acid esterified to omega hydroxy very long chain fatty acids and free ceramides of canine stratum corneum without effect on protein-bound ceramides and skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linoleate-enriched diet increases both linoleic acid esterified to omega hydroxy very long chain fatty acids and free ceramides of canine stratum corneum without effect on protein-bound ceramides and skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of linoleic acid-containing water-in-oil emulsion with urea-containing water-in-oil emulsion in the treatment of atopic dermatitis: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a Novel Skin Emollient Cream on Skin Lipidome and Lipid Organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of Linoleic Acid in Acylceramide Synthesis for Skin Barrier Function: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced roles of different fatty acids in ceramide synthesis is critical for developing effective dermatological and therapeutic agents. This guide provides a comprehensive comparison of linoleyl linoleate (B1235992) (more commonly referred to as its active form, linoleic acid) and other key fatty acids in the biosynthesis of ceramides (B1148491), supported by experimental data and detailed methodologies.
Ceramides are a class of lipid molecules that are essential components of the skin's barrier, the stratum corneum. The specific fatty acid incorporated into a ceramide molecule significantly influences its function. Linoleic acid, an essential omega-6 fatty acid, plays a unique and vital role in the synthesis of a specific subclass of ceramides known as acylceramides, which are indispensable for a competent epidermal permeability barrier.
Comparative Analysis of Fatty Acid Incorporation into Ceramides
The synthesis of ceramides, particularly in the epidermis, is highly dependent on the availability of specific fatty acid precursors. While various fatty acids can be incorporated into the ceramide backbone, their impact on the functionality of the resulting ceramide, especially concerning the skin barrier, differs significantly.
| Fatty Acid | Role in Ceramide Synthesis | Primary Ceramide Type | Impact on Skin Barrier Function | Key Enzymes Involved |
| Linoleic Acid | Essential precursor for acylceramides. It is esterified to ω-hydroxy very-long-chain fatty acids (VLCFAs) which are then attached to a sphingoid base. | Acylceramides (e.g., CER[EOS]) | Essential. Directly contributes to the formation of the lamellar lipid structures that prevent transepidermal water loss (TEWL). Deficiency leads to a compromised barrier.[1][2] | 12R-Lipoxygenase (LOX), Ceramide Synthase (CerS) |
| Oleic Acid | Can be incorporated into ceramides but is a poor substitute for linoleic acid in acylceramides. | Non-acylceramides | Detrimental. Disrupts the highly ordered structure of the lipid lamellae, increasing membrane fluidity and compromising barrier integrity, leading to increased TEWL.[1] | Ceramide Synthase (CerS) |
| Palmitic Acid | A primary substrate for the de novo synthesis of the sphingoid backbone and subsequent acylation to form the most common ceramides. | Dihydroceramides and various saturated ceramides (e.g., C16-ceramide). | Supportive but not sufficient for barrier integrity alone. Contributes to the general ceramide pool but cannot form the specialized acylceramides required for optimal barrier function.[3][4] | Serine Palmitoyltransferase (SPT), Ceramide Synthase (CerS) |
Signaling Pathways and Logical Relationships
The distinct roles of these fatty acids in ceramide synthesis and skin barrier function can be visualized through their respective pathways and interactions.
Caption: Linoleic acid is uniquely incorporated into acylceramides, crucial for an intact skin barrier, while other fatty acids like oleic and palmitic acid primarily form non-acylceramides that do not provide the same level of barrier function.
Experimental Validation
The differential effects of linoleic acid and other fatty acids on ceramide synthesis can be quantitatively assessed using a combination of cell culture and advanced analytical techniques.
Caption: Experimental workflow for the comparative analysis of fatty acid effects on ceramide synthesis in keratinocytes.
Experimental Protocols
In Vitro Ceramide Synthase Activity Assay
This assay measures the activity of ceramide synthases with different fatty acid substrates.
a. Preparation of Cell Lysates:
-
Culture human keratinocytes to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in an assay buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT).
-
Lyse cells by sonication or freeze-thaw cycles.
-
Centrifuge to pellet debris and collect the supernatant containing the microsomal fraction where CerS are located.
-
Determine protein concentration using a BCA assay.
b. Ceramide Synthase Reaction:
-
In a microcentrifuge tube, combine the cell lysate (e.g., 50 µg of protein) with a reaction mixture containing:
-
Fluorescently labeled sphinganine (B43673) (e.g., NBD-sphinganine) as the sphingoid base substrate.
-
Fatty acyl-CoA substrate: Linoleoyl-CoA, Oleoyl-CoA, or Palmitoyl-CoA (e.g., 50 µM final concentration).
-
Fatty acid-free BSA.
-
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a chloroform:methanol (1:2, v/v) mixture.
c. Lipid Extraction and Analysis:
-
Extract the lipids using the Bligh-Dyer method.
-
Dry the lipid extract under nitrogen.
-
Resuspend the lipid pellet in a suitable solvent.
-
Separate the fluorescently labeled ceramide product from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the fluorescent ceramide product using a fluorescence detector or plate reader.
Quantification of Ceramide Species by LC-MS/MS
This protocol allows for the precise identification and quantification of different ceramide species in cells treated with various fatty acids.
a. Cell Culture and Treatment:
-
Plate human keratinocytes and allow them to adhere.
-
Treat the cells with linoleic acid, oleic acid, or palmitic acid complexed to BSA for 24-48 hours. Include a vehicle control (BSA alone).
b. Lipid Extraction:
-
Harvest and wash the cells.
-
Add an internal standard mixture containing deuterated ceramide species to each sample for accurate quantification.
-
Extract total lipids using a chloroform:methanol solvent system.
-
Dry the organic phase under a stream of nitrogen.
c. LC-MS/MS Analysis:
-
Reconstitute the lipid extract in a suitable injection solvent.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the different ceramide species using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).
-
Detect and quantify the individual ceramide species using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for each ceramide species are monitored.
d. Data Analysis:
-
Integrate the peak areas for each ceramide species and the corresponding internal standard.
-
Calculate the concentration of each ceramide species relative to the internal standard and normalize to the total protein or cell number.
Logical Comparison of Fatty Acid Effects
The choice of fatty acid has a profound impact on the resulting ceramide profile and its biological function, particularly in the skin.
Caption: Logical flow demonstrating the differential impact of linoleic, oleic, and palmitic acids on ceramide synthesis and skin barrier outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Pseudo-acylceramide with linoleic acid produces selective recovery of diminished cutaneous barrier function in essential fatty acid-deficient rats and has an inhibitory effect on epidermal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Linoleyl Linoleate: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of linoleyl linoleate (B1235992), a fatty acid ester commonly used in research and development. While linoleyl linoleate itself does not have a specific hazardous classification under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), it is crucial to manage its disposal with a degree of caution, treating it as potentially hazardous waste in the absence of definitive data. This approach ensures the highest safety standards and compliance with local regulations.
Immediate Safety and Handling
Before handling this compound, it is essential to be familiar with its properties and potential hazards. The following table summarizes key data, compiled from information on structurally similar fatty acid esters.
| Property | Value | Source |
| CAS Number | 17673-62-0 | [1] |
| Molecular Formula | C36H64O2 | [1] |
| Appearance | Oily liquid | [2] |
| Solubility | Insoluble in water | [3][4] |
| Stability | Stable under normal conditions. Air and light sensitive. | [3][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [2][4] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure risk.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[5]
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.
-
Alert Personnel: Notify colleagues in the immediate area of the spill.
-
Containment: For minor spills, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.[6]
-
Cleanup: Carefully scoop or sweep up the absorbed material.
-
Disposal of Cleanup Materials: Place the contaminated absorbent material into a suitable, labeled, and sealed container for disposal as chemical waste.[6]
-
Ventilation: Ensure the area is well-ventilated.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following procedure outlines a conservative approach, treating the substance as potentially hazardous chemical waste.
-
Waste Determination: In the absence of a specific Safety Data Sheet (SDS) classifying this compound as non-hazardous, it is prudent to manage it as a hazardous waste. This aligns with the Resource Conservation and Recovery Act (RCRA) guidelines which require a hazardous waste determination to be made by trained professionals.[7]
-
Containerization:
-
Collect waste this compound in a designated, chemically compatible container. Plastic is often preferred for waste storage.
-
Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container at or near the point of generation, under the control of laboratory personnel.
-
The SAA should be a designated area away from ignition sources and incompatible materials.
-
Do not exceed the storage limit of 55 gallons for hazardous waste in an SAA.
-
-
Arrange for Pickup:
-
Once the waste container is full, or before the accumulation time limit set by your institution's policy is reached, contact your facility's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Provide EHS with all necessary information about the waste stream.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. [8]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Essential Safety and Operational Guidance for Handling Linoleyl Linoleate
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Linoleyl linoleate (B1235992). The following procedural guidance outlines personal protective equipment (PPE), operational plans for safe handling, and disposal protocols to ensure laboratory safety and compliance.
Hazard Assessment
According to available Safety Data Sheets (SDS), Linoleyl linoleate is not classified as a hazardous substance or mixture.[1][2] It is not considered toxic, corrosive, or carcinogenic.[1] However, as with any chemical, it is crucial to handle it with appropriate care to minimize exposure and maintain a safe laboratory environment. Inhalation of fumes from the heated product may cause discomfort, and ingestion of large amounts could lead to nausea and vomiting.[1]
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, adherence to standard laboratory safety protocols is essential. The following PPE is recommended to prevent skin and eye contact and to ensure good industrial hygiene.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Normal washing of the skin is considered sufficient if contact occurs.[1] |
| Respiratory Protection | Under normal use conditions, no protective equipment is needed.[3] If heating the product, ensure adequate ventilation. In case of fire, use a respirator mask.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
3.1. Engineering Controls:
-
Ensure adequate ventilation in the work area, especially in confined spaces.[3]
-
Eyewash stations and safety showers should be close to the workstation location.[3]
3.2. Handling Procedures:
-
Avoid contact with strong oxidizing agents, bases, and reducing agents.[3]
-
Do not eat, drink, or smoke when handling the substance.
-
Keep containers securely sealed when not in use.
-
Avoid physical damage to containers.
-
Wash hands thoroughly with soap and water after handling.[4]
3.3. Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[3]
-
Protect from direct sunlight, excess heat, and exposure to air.[3]
-
For maintaining product quality, refrigeration is recommended, and storage under nitrogen can be beneficial.[3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
4.1. Spills:
-
For minor spills, absorb with an inert material such as sand, earth, or vermiculite.[5]
-
Place the absorbed material into a suitable, labeled container for waste disposal.[5]
-
Ensure the spill area is cleaned thoroughly.
4.2. Waste Disposal:
-
Dispose of waste material at an approved site. This can include incineration or burial.
-
Consult with your institution's Environmental Health and Safety (EHS) department and local waste management authorities for specific disposal regulations.
-
Recycle containers if possible, or dispose of them in an authorized landfill.
Quantitative Data
No specific occupational exposure limits have been established for this compound. The substance is generally considered to have low toxicity.[1]
| Parameter | Value |
| Occupational Exposure Limits | No data available |
| Acute Toxicity | Not classified as acutely toxic[1] |
| Carcinogenicity | No carcinogenic effects have been reported[1][2] |
| Mutagenicity | No mutagenic or reproductive toxic effects have been reported[1] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
